Palmitoyl serinol-d5
Description
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Properties
Molecular Formula |
C19H39NO3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D |
InChI Key |
MZUNFYMZKTWADX-XBHHEOLKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Palmitoyl Serinol: A Technical Guide for Researchers
Abstract
Palmitoyl serinol (PS), an N-acylated derivative of the amino alcohol serinol, has emerged as a significant bioactive lipid with multifaceted roles in cellular physiology, particularly in the context of skin barrier function and cell signaling. This technical guide provides an in-depth exploration of the biological functions of Palmitoyl serinol, with a focus on its molecular mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, sphingolipid metabolism, and cannabinoid signaling. This document summarizes key quantitative data, details experimental methodologies for studying Palmitoyl serinol, and provides visual representations of its signaling pathways.
Introduction
Palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and is recognized as a metabolite of human commensal bacteria.[1] Its primary and most well-documented biological function is the enhancement of the epidermal permeability barrier.[2][3] This activity is crucial for maintaining skin health and protecting against environmental insults and water loss. The decline in ceramide levels is a hallmark of inflammatory skin conditions such as atopic dermatitis, making the ceramide-boosting properties of Palmitoyl serinol a key area of therapeutic interest.[3][4] Beyond its role in the skin, Palmitoyl serinol has also been shown to exhibit pro-apoptotic activity in cancer cells and to modulate G-protein coupled receptor signaling.[1][5]
Core Biological Functions and Signaling Pathways
Enhancement of Epidermal Permeability Barrier via Ceramide Synthesis
The principal biological role of Palmitoyl serinol is the augmentation of the epidermal permeability barrier through the stimulation of ceramide synthesis.[3][4] Ceramides are essential sphingolipids that constitute a major component of the stratum corneum, the outermost layer of the epidermis, where they form a waterproof barrier.[4] Palmitoyl serinol has been demonstrated to increase the total amount of ceramides and specifically elevate the levels of ceramides containing very-long-chain fatty acids (C22-C24), which are critical for proper barrier formation.[4][6]
This stimulation of ceramide production occurs through a cannabinoid receptor 1 (CB1)-dependent mechanism.[4][6] The binding of Palmitoyl serinol to the CB1 receptor initiates a signaling cascade that upregulates the two primary pathways of ceramide synthesis:
-
De Novo Synthesis Pathway: Palmitoyl serinol enhances the activity of key enzymes in the de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA.[4]
-
Sphingomyelin Hydrolysis Pathway: It also stimulates the breakdown of sphingomyelin into ceramide.[4]
A critical step in the de novo pathway is the activation of ceramide synthases (CerS). Palmitoyl serinol selectively activates CerS2 and CerS3, the enzymes responsible for acylating the sphingoid backbone with very-long-chain fatty acids.[4]
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hot-Spring Water Improves Inflammatory Conditions in an Injury-Induced Atopic Dermatitis Mouse Model by Regulating Skin Barrier Function [mdpi.com]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. researchgate.net [researchgate.net]
The Cellular Choreography of Palmitoyl Serinol-d5: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the current understanding of the mechanism of action of Palmitoyl serinol-d5 at the cellular level. While the deuterated form, this compound, is primarily utilized as a tool for advanced biophysical and metabolic studies, its fundamental biological activities are ascribed to its non-deuterated counterpart, N-palmitoyl serinol. This document will focus on the established mechanisms of N-palmitoyl serinol, a naturally occurring lipid metabolite that has garnered significant interest for its role in cellular signaling and potential therapeutic applications.
N-palmitoyl serinol, a metabolite produced by human commensal bacteria, has been identified as a signaling molecule that modulates cellular functions primarily through its interaction with specific G-protein coupled receptors (GPCRs).[1] Its actions predominantly impact ceramide metabolism, a critical component of the epidermal permeability barrier and a key player in various cellular processes including apoptosis.
Core Cellular Targets and Signaling Pathways
The primary cellular targets of N-palmitoyl serinol are the Cannabinoid Receptor 1 (CB1) and GPR119.[1][2] Activation of these receptors initiates downstream signaling cascades that converge on the regulation of ceramide synthesis.
Cannabinoid Receptor 1 (CB1) Dependent Pathway
N-palmitoyl serinol acts as an agonist of the CB1 receptor.[2][3] This interaction is pivotal in its ability to stimulate the production of ceramides, particularly in keratinocytes.[2][4][5] The binding of N-palmitoyl serinol to CB1 triggers a signaling cascade that upregulates the activity of key enzymes involved in both de novo ceramide synthesis and the sphingomyelin hydrolysis pathway.[2][5][6]
The key enzymatic activities enhanced by this pathway are:
-
Serine Palmitoyltransferase (SPT) : The initial and rate-limiting enzyme in the de novo synthesis of ceramides.[2]
-
Ceramide Synthases (CerS) 2 and 3 : These enzymes are responsible for acylating sphingoid bases to form ceramides, with a preference for producing long-chain (C22-C24) ceramides which are crucial for the integrity of the epidermal barrier.[2][5]
-
Neutral and Acidic Sphingomyelinases (SMases) : These enzymes hydrolyze sphingomyelin to generate ceramides.[2]
The stimulation of these enzymatic activities leads to an overall increase in cellular ceramide levels, with a notable enrichment of long-chain ceramides. This effect has been shown to counteract the decrease in ceramides observed in inflammatory conditions, such as those induced by IL-4 in keratinocytes.[2][4]
GPR119 Agonism
N-palmitoyl serinol is also an agonist of GPR119, another GPCR.[1] Activation of GPR119 is known to increase intracellular levels of cyclic AMP (cAMP).[1] While the direct link between GPR119 activation by N-palmitoyl serinol and ceramide synthesis is less characterized than the CB1 pathway, GPR119 is recognized for its role in metabolic regulation and could contribute to the overall cellular response.
PKCζ Interaction and Apoptosis
In addition to receptor-mediated signaling, N-palmitoyl serinol has been shown to bind to Protein Kinase C zeta (PKCζ).[1] This interaction can induce apoptosis in certain cell types, such as neuroblastoma cells. This suggests a potential role for N-palmitoyl serinol in regulating cell fate decisions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited literature regarding the activity of N-palmitoyl serinol.
| Parameter | Cell Line | Value | Reference |
| GPR119 Agonism (EC50) | HEK293 cells expressing GPR119 | 9 µM | [1] |
| Concentration for Ceramide Stimulation | HaCaT keratinocytes | 25 µM | [1][2] |
Table 1: Receptor Activation and Effective Concentrations
| Enzyme | Cell Line | Condition | Effect | Reference |
| Serine Palmitoyltransferase (SPT) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |
| Ceramide Synthase 2 (CerS2) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |
| Ceramide Synthase 3 (CerS3) | HaCaT KC | IL-4 prewritten, then 25 µM PS | Increased activity | [2] |
| Neutral Sphingomyelinase (SMase) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |
| Acidic Sphingomyelinase (SMase) | HaCaT KC | IL-4 pretreated, then 25 µM PS | Increased activity | [2] |
Table 2: Effects of N-Palmitoyl Serinol on Key Enzymes in Ceramide Synthesis
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Signaling pathways of N-palmitoyl serinol in a typical mammalian cell.
Figure 2: A generalized experimental workflow to study the effect of N-palmitoyl serinol on ceramide synthesis.
Detailed Experimental Protocols
The following are representative protocols derived from the methodologies described in the cited literature for studying the effects of N-palmitoyl serinol.
Cell Culture and Treatment
-
Cell Line: Human keratinocytes (HaCaT) are a commonly used model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Model: To mimic an inflammatory state, cells are often pretreated with recombinant human Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours prior to treatment with N-palmitoyl serinol.[2]
-
N-Palmitoyl Serinol Treatment: A stock solution of N-palmitoyl serinol is prepared in an appropriate solvent (e.g., ethanol or DMSO). The final concentration applied to the cells is typically 25 µM, and the incubation period can range from 4 to 24 hours.[2][4]
-
Inhibitor Studies: To confirm the involvement of the CB1 receptor, a specific antagonist such as AM-251 (typically at 10 µM) is co-incubated with N-palmitoyl serinol.[2]
Lipid Extraction and Analysis by LC-MS/MS
-
Cell Lysis and Lipid Extraction:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Lipids are extracted using a modified Bligh-Dyer method. Briefly, a mixture of chloroform, methanol, and water (or cell lysate) is vortexed and centrifuged to separate the phases.
-
The lower organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The dried lipid extract is reconstituted in a suitable solvent for injection.
-
Separation of different ceramide species is achieved using a C18 reverse-phase chromatography column.
-
The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify different ceramide species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Enzyme Activity Assays
-
Sample Preparation: Cell lysates are prepared in appropriate buffers to preserve enzyme activity.
-
Serine Palmitoyltransferase (SPT) Activity: The assay typically measures the incorporation of a radiolabeled or stable isotope-labeled serine or palmitoyl-CoA into 3-ketodihydrosphingosine, the product of the SPT reaction.
-
Ceramide Synthase (CerS) Activity: This assay measures the formation of ceramides from a sphingoid base (e.g., sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA). The product can be quantified by LC-MS/MS.
-
Sphingomyelinase (SMase) Activity: The activity of neutral and acidic SMases is determined by measuring the hydrolysis of a fluorescently labeled or radiolabeled sphingomyelin substrate.
Conclusion and Future Directions
The mechanism of action of N-palmitoyl serinol in cells is primarily centered on its ability to activate the CB1 receptor, leading to a significant upregulation of ceramide synthesis. This activity has profound implications for skin health, particularly in the context of inflammatory skin conditions characterized by a compromised epidermal barrier. The deuteration of palmitoyl serinol (this compound) provides a powerful tool for researchers to further investigate its metabolic fate, distribution, and interaction with cellular membranes using techniques like neutron scattering and NMR.[7][8][9] Future research should aim to further elucidate the downstream effectors of the GPR119 signaling pathway in response to N-palmitoyl serinol and explore the therapeutic potential of this compound in a wider range of cellular contexts and disease models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]
- 7. journals.iucr.org [journals.iucr.org]
- 8. apo.ansto.gov.au [apo.ansto.gov.au]
- 9. avantiresearch.com [avantiresearch.com]
A Technical Guide to Palmitoyl Serinol as a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Palmitoyl Serinol, a metabolite derived from commensal bacteria, and its function as an agonist for the G protein-coupled receptor 119 (GPR119). It details the receptor's signaling pathway, the physiological consequences of its activation, and relevant quantitative pharmacological data. Furthermore, this guide supplies detailed experimental protocols for key assays used in the characterization of GPR119 agonists.
Introduction: Palmitoyl Serinol and the GPR119 Target
Palmitoyl Serinol (PS), also known as N-Palmitoyl serinol, is an N-acyl amide and an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] It has been identified as a metabolite produced by human commensal bacteria.[2][3] Research has established Palmitoyl Serinol as an agonist of GPR119, a Class A G protein-coupled receptor (GPCR).[2][3]
GPR119 is of significant therapeutic interest, particularly for metabolic diseases. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4][5] The activation of GPR119 has a dual mechanism for improving glucose homeostasis: it directly enhances glucose-stimulated insulin secretion (GSIS) from the pancreas and promotes the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from the gut.[4][6] This dual action makes GPR119 an attractive target for the development of treatments for type 2 diabetes and obesity.[4]
GPR119 Signaling Pathway
GPR119 activation follows a canonical Gαs-coupled signaling pathway. As an agonist, Palmitoyl Serinol binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric G protein, specifically the Gαs subunit.[4][5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[7] The subsequent rise in intracellular cAMP concentration is the primary driver of the downstream physiological effects.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitoyl Serinol - Applications - CAT N°: 62175 [bertin-bioreagent.com]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
The Role of Palmitoyl Serinol in the Ceramide Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides are fundamental sphingolipids, essential for maintaining the epidermal permeability barrier and regulating various cellular processes. Deficiencies in ceramide levels, particularly those with long acyl chains, are implicated in inflammatory skin diseases like atopic dermatitis. N-palmitoyl serinol (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine, has emerged as a significant modulator of ceramide metabolism. This technical guide provides an in-depth analysis of the role of palmitoyl serinol in the ceramide synthesis pathway. It elucidates its mechanism of action, presents quantitative data on its effects on ceramide levels and enzyme activities, details relevant experimental protocols, and visualizes the involved biochemical pathways. The findings underscore the potential of palmitoyl serinol as a therapeutic agent for restoring ceramide balance and improving skin barrier function.
Overview of Ceramide Synthesis Pathways
Ceramide, the central molecule in sphingolipid metabolism, is synthesized in mammalian cells through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1]
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), the rate-limiting step in sphingolipid synthesis.[2][3] The resulting product is further metabolized to sphinganine, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide. A final desaturation step produces ceramide.[1][4]
-
Sphingomyelin Hydrolysis: This pathway generates ceramide through the breakdown of sphingomyelin, a major component of the plasma membrane, by sphingomyelinase (SMase) enzymes.[1][5] This route allows for a rapid cellular response to stress signals.
-
Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids back into ceramide through the action of ceramide synthases.[1] It is estimated to contribute significantly to the overall biosynthesis of sphingolipids.[1]
Mechanism of Action of N-Palmitoyl Serinol (PS)
N-palmitoyl serinol (PS) is a metabolite found in human commensal bacteria and acts as an analog of the endocannabinoid N-palmitoyl ethanolamine.[6] Its primary mechanism for stimulating ceramide production is through the activation of the Cannabinoid Receptor 1 (CB1).[7][8] This activation triggers a dual-pronged approach to upregulate ceramide levels, impacting both the de novo and sphingomyelin hydrolysis pathways, particularly under inflammatory conditions.[5][9]
Upon binding to the CB1 receptor, PS initiates signaling cascades that lead to:
-
Increased De Novo Synthesis: PS treatment enhances the activity of key enzymes in the de novo pathway. It stimulates Serine Palmitoyltransferase (SPT), the pathway's rate-limiting enzyme, as well as Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3).[5][10] This is particularly significant as CerS2 and CerS3 are responsible for producing the very long-chain ceramides (C22-C26) that are crucial for epidermal barrier integrity and are often depleted in skin diseases.[5][7]
-
Activation of Sphingomyelin Hydrolysis: PS also stimulates the activity of both neutral and acidic sphingomyelinases (SMases), accelerating the breakdown of sphingomyelin into ceramide.[5][7] This provides a rapid source of ceramides to bolster the epidermal barrier under stressed conditions.[5]
The stimulatory effects of PS on ceramide production are abrogated by the use of a CB1 antagonist, such as AM-251, confirming the CB1-dependent nature of its action.[7][8][11]
Quantitative Data on the Effects of Palmitoyl Serinol
Studies utilizing human epidermal keratinocytes (HaCaT cells), often in an IL-4-induced inflammatory model that mimics atopic dermatitis, have provided quantitative insights into the effects of PS.[7][8] PS treatment (typically 25 µM) significantly counteracts the IL-4-mediated decrease in ceramide levels.[7][12]
Table 1: Effect of Palmitoyl Serinol (PS) on Ceramide Levels in IL-4 Treated Keratinocytes
| Ceramide Species | Treatment Condition | Fold Change vs. IL-4 Control | Reference |
|---|---|---|---|
| Total Ceramides | IL-4 + PS (25 µM) | ~1.5 - 2.0x Increase | [7][12] |
| C22:0 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |
| C24:0 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |
| C24:1 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |
| C26:0 Ceramide | IL-4 + PS (25 µM) | Significant Increase* | [7][13] |
*Statistical significance reported as p < 0.01 vs. vehicle control.[7][13]
Table 2: Effect of Palmitoyl Serinol (PS) on Key Enzyme Activities
| Enzyme | Treatment Condition | Fold Change in Activity vs. IL-4 Control | Reference |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | IL-4 + PS (25 µM) | ~1.5x Increase | [7][10][12] |
| Ceramide Synthase 2 (CerS2) | IL-4 + PS (25 µM) | ~1.8x Increase | [7][10][12] |
| Ceramide Synthase 3 (CerS3) | IL-4 + PS (25 µM) | ~1.7x Increase | [7][10][12] |
| Neutral Sphingomyelinase (nSMase) | IL-4 + PS (25 µM) | ~1.6x Increase | [7][10][12] |
| Acidic Sphingomyelinase (aSMase) | IL-4 + PS (25 µM) | ~1.4x Increase |[7][10][12] |
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data on the effects of palmitoyl serinol.
Cell Culture and Treatment Protocol
-
Cell Line: Human epidermal keratinocytes (HaCaT).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammatory Model Induction: To mimic an inflammatory skin condition, cells are pretreated with recombinant human IL-4 (50 ng/mL) for 20 hours.[7][10][13]
-
Palmitoyl Serinol Treatment: Following IL-4 pretreatment, cells are incubated with exogenous N-palmitoyl serinol (25 µM) for 4 hours.[7][10][13] For inhibitor studies, the CB1 antagonist AM-251 (10 µM) is added along with PS.[12][13]
-
Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted for subsequent analysis.[14]
Sphingolipidomics: Ceramide Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of diverse sphingolipid species.[15][16]
-
Lipid Extraction:
-
Cell pellets are homogenized.
-
A mixture of internal standards (e.g., C17:0 ceramide) is added to each sample for normalization and quantification.[17]
-
Lipids are extracted using a solvent system such as an ethyl acetate/isopropanol mixture or a chloroform/methanol solution.[17][18]
-
The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in an appropriate mobile phase for injection.[17]
-
-
LC-MS/MS Analysis:
-
Chromatography: Extracted lipids are separated using a reverse-phase C18 column with a gradient elution, typically involving a mobile phase system of water and methanol containing ammonium formate and formic acid.[17][18]
-
Mass Spectrometry: The separated lipids are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored.
-
Data Analysis: Ceramide levels are calculated based on the peak areas relative to the internal standard and normalized to the total protein content of the sample. Results are often expressed as pmol per mg of protein.[13]
-
Enzyme Activity Assays
The activity of key enzymes in the ceramide synthesis pathways is determined by measuring the formation of their specific products using LC-MS/MS.
-
Assay Principle: Cell lysates are incubated with specific substrates for the enzyme of interest. The reaction is stopped, and the amount of product formed over time is quantified by LC-MS/MS.
-
Serine Palmitoyltransferase (SPT) Activity: Lysates are incubated with L-serine and palmitoyl-CoA. The reaction product, 3-ketosphinganine, is quantified.[7][10]
-
Ceramide Synthase (CerS) Activity: Microsomal fractions are incubated with a sphingoid base (sphinganine or sphingosine) and a specific fatty acyl-CoA (e.g., C22:0-CoA for CerS2). The resulting dihydroceramide or ceramide species is quantified.[7][10][17][19]
-
Sphingomyelinase (SMase) Activity: Lysates are incubated with sphingomyelin. The amount of ceramide generated is measured.[7][10]
Conclusion and Future Directions
N-palmitoyl serinol acts as a potent, CB1-dependent stimulator of ceramide synthesis in epidermal keratinocytes. By enhancing the activity of key enzymes in both the de novo and sphingomyelin hydrolysis pathways, it effectively increases the total cellular pool of ceramides.[5][7][9] Critically, it selectively upregulates the production of very long-chain ceramides (C22-C26) via the activation of CerS2 and CerS3, species that are vital for skin barrier function and are deficient in conditions like atopic dermatitis.[5][8]
The comprehensive data highlight the potential of palmitoyl serinol and other CB1 agonists as therapeutic agents for skin disorders characterized by impaired barrier function. For drug development professionals, this dual-pathway activation mechanism presents an attractive strategy for robustly restoring epidermal lipid balance. Future research should focus on in vivo efficacy, formulation for topical delivery, and the exploration of its effects in other cell types and disease models where ceramide dysregulation is a key pathological feature.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingolipidomics analysis of large clinical cohorts. Part 1: Technical notes and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
A Deep Dive into Deuterium-Labeled Lipids: Physicochemical Properties and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope deuterium in lipid molecules offers a powerful tool for investigating and modulating the physicochemical properties of lipid bilayers and their role in complex biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterium-labeled lipids, detailed experimental methodologies for their characterization, and their applications in research and drug development, with a focus on their impact on membrane structure, phase behavior, and resistance to oxidative stress.
Impact of Deuteration on Fundamental Physicochemical Properties
The substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the physicochemical properties of lipids. These alterations are primarily due to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Membrane Structure and Fluidity
Deuterium labeling is a cornerstone technique for probing the structure and dynamics of lipid membranes. Solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a particularly powerful method for elucidating the orientation and motion of lipid acyl chains within a bilayer. The quadrupolar splitting observed in ²H NMR spectra of deuterated lipids provides a direct measure of the order parameter (S_CD), which quantifies the motional anisotropy of the C-D bond and, by extension, the ordering of the lipid chains.
The introduction of deuterium into the acyl chains of phospholipids has been shown to have a modest ordering effect on the membrane in the liquid-crystalline phase. However, the most significant impact is observed in the gel phase, where deuterated lipids exhibit a lower degree of order compared to their protonated counterparts. This is reflected in a smaller change in fluorescence polarization between the gel and liquid-crystalline phases for deuterated lipids, indicating less profound structural differences between the two phases[1].
Phase Behavior and Transitions
One of the most well-documented effects of deuteration on lipids is the alteration of their phase transition behavior. Specifically, the replacement of hydrogen with deuterium in the acyl chains of phospholipids leads to a decrease in the main phase transition temperature (Tm) from the gel (Lβ) to the liquid-crystalline (Lα) phase. This phenomenon is attributed to the weaker van der Waals interactions between deuterated acyl chains.
A study on a series of deuterated phospholipids demonstrated a consistent depression of the phase transition temperature by 3-5°C compared to their non-deuterated analogs[1]. The enthalpy (ΔH) and entropy (ΔS) of the transition are also significantly reduced upon deuteration, by 14-35%[1].
Table 1: Main Phase Transition Temperatures (Tm) of Common Phospholipids
| Phospholipid | Abbreviation | Main Phase Transition Temperature (Tm) in °C |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 24 |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 41 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 55 |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | -17 |
Note: The values in this table represent the phase transition temperatures for the non-deuterated form of the lipids. As a general rule, the Tm for the fully deuterated acyl chain equivalent is lowered by approximately 3-5°C.[1][2][3][4][5][6][7]
Susceptibility to Oxidation: The Kinetic Isotope Effect
Perhaps the most significant and therapeutically relevant property of deuterium-labeled lipids is their enhanced resistance to oxidative damage. This is particularly true for polyunsaturated fatty acids (PUFAs), which are highly susceptible to lipid peroxidation due to the presence of bis-allylic hydrogens. The abstraction of a bis-allylic hydrogen is the rate-limiting step in the initiation of the lipid peroxidation chain reaction.
By replacing these vulnerable hydrogens with deuterium, the C-D bond, being stronger than the C-H bond, is significantly more difficult to break. This phenomenon, known as the kinetic isotope effect (KIE), dramatically slows down the rate of hydrogen abstraction by reactive oxygen species (ROS), thereby inhibiting the initiation and propagation of lipid peroxidation[8][9][10]. This has profound implications for the development of novel therapeutic strategies for a range of diseases associated with oxidative stress, including neurodegenerative disorders and atherosclerosis[9][10]. Deuterium-reinforced PUFAs have been shown to protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia[9].
Experimental Protocols for Characterization
A variety of biophysical and analytical techniques are employed to characterize the physicochemical properties of deuterium-labeled lipids.
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy
Objective: To determine the order and dynamics of deuterated lipid acyl chains within a membrane.
Methodology:
-
Sample Preparation:
-
Synthesize or obtain the desired site-specifically deuterated lipid.
-
Prepare multilamellar vesicles (MLVs) by dissolving the deuterated lipid (and any other lipids in the desired ratio) in an organic solvent (e.g., a chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for several hours to remove residual solvent.
-
Hydrate the lipid film with a buffer (e.g., deuterium-depleted water or a buffered solution) at a temperature above the lipid's phase transition temperature.
-
Vortex the suspension to form a homogeneous dispersion of MLVs.
-
Subject the sample to several freeze-thaw cycles to improve homogeneity[11][12].
-
Transfer the hydrated lipid sample into a 5 mm NMR tube and seal it[11][12].
-
-
NMR Data Acquisition:
-
Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a static probe.
-
Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to overcome the dead-time problem and obtain an undistorted spectrum.
-
Typical parameters include a 90° pulse width of 2.5-3.5 μs, an interpulse delay (τ) of 30-50 μs, and a recycle delay of 0.5-2 seconds, depending on the T1 relaxation time of the sample[11][12].
-
Spectra are typically acquired over a range of temperatures to observe phase transitions and changes in membrane order.
-
-
Data Analysis:
-
The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
The order parameter (S_CD) is calculated from the quadrupolar splitting using the equation: Δνq = (3/4)(e²qQ/h)S_CD, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for deuterated lipids.
Methodology:
-
Sample Preparation:
-
Prepare a hydrated lipid dispersion (MLVs or unilamellar vesicles) as described for ²H NMR. The lipid concentration is typically in the range of 1-10 mg/mL.
-
Accurately weigh a specific amount of the lipid dispersion into a DSC sample pan.
-
Place an equal volume of the hydration buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Heat and cool the sample at a controlled scan rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.
-
The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The phase transition is observed as a peak in the heat flow versus temperature thermogram.
-
The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
Lipid Peroxidation Assay
Objective: To assess the increased resistance of deuterated PUFAs to oxidation.
Methodology:
-
Liposome Preparation:
-
Prepare liposomes containing either a natural (protonated) PUFA or its deuterated counterpart.
-
The liposomes can be prepared by sonication or extrusion to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
-
Initiation of Peroxidation:
-
Induce lipid peroxidation using a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or by exposure to UV light in the presence of a photosensitizer.
-
-
Monitoring Peroxidation:
-
Conjugated Diene Formation: Monitor the increase in absorbance at ~234 nm, which corresponds to the formation of conjugated dienes, an early product of lipid peroxidation.
-
Fluorescence-Based Assays: Utilize fluorescent probes that are sensitive to lipid peroxidation, such as C11-BODIPY581/591. The fluorescence emission of this probe shifts from red to green upon oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measure the formation of malondialdehyde (MDA) and other reactive aldehydes, which are late-stage products of lipid peroxidation.
-
-
Data Analysis:
-
Compare the rate and extent of lipid peroxidation in liposomes containing deuterated PUFAs to those containing their non-deuterated counterparts. A significant reduction in the measured peroxidation products indicates the protective effect of deuteration.
-
Applications in Signaling Pathways and Metabolic Tracing
Deuterium-labeled lipids are invaluable tools for elucidating complex biological processes, from intracellular signaling cascades to whole-body metabolism.
Modulation of Eicosanoid Signaling Pathways
Arachidonic acid (AA) is a key precursor for the synthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation. The enzymatic conversion of AA to eicosanoids is initiated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Site-specific deuteration of arachidonic acid at its bis-allylic positions can be used to modulate the activity of these enzymes and, consequently, the production of different eicosanoids. For instance, deuteration at the C-13 position of arachidonic acid has been shown to dramatically affect the kinetic parameters of COX-2 and 15-LOX-2, while deuteration at the C-7 and C-10 positions influences the activity of 5-LOX[13][14]. This allows for the "fine-tuning" of inflammatory responses by selectively altering the eicosanoid profile.
Caption: Modulation of the Eicosanoid Signaling Pathway by Deuterated Arachidonic Acid.
Tracing Metabolic Pathways
Deuterium-labeled lipids serve as excellent stable isotope tracers for studying lipid metabolism in vivo. By administering deuterium oxide (D₂O) or deuterated fatty acids, researchers can track the incorporation of deuterium into newly synthesized lipids, providing a quantitative measure of metabolic fluxes[15][16][17][18][19][20][21][22]. This approach, often referred to as "Deuteromics," is particularly useful for studying de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, and cholesterol synthesis[16].
The experimental workflow typically involves the administration of the deuterated tracer, followed by the collection of biological samples (e.g., blood, tissue biopsies) over time. The lipids are then extracted and analyzed by mass spectrometry (GC-MS or LC-MS) to determine the extent of deuterium incorporation. This allows for the calculation of fractional synthesis rates of various lipid species.
Caption: Experimental Workflow for Metabolic Tracing with Deuterium-Labeled Lipids.
Conclusion
Deuterium-labeled lipids are a versatile and indispensable tool in lipid research and drug development. Their unique physicochemical properties, particularly their altered phase behavior and profound resistance to oxidation, provide researchers with novel avenues to investigate membrane biophysics and develop innovative therapeutic strategies for diseases rooted in oxidative stress. The detailed experimental protocols and applications outlined in this guide serve as a foundational resource for scientists seeking to leverage the power of deuterium labeling in their research endeavors. As analytical techniques continue to advance, the role of deuterium-labeled lipids in unraveling the complexities of lipid biology is set to expand even further.
References
- 1. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]
- 2. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 10. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation and measurements of 2H NMR [bio-protocol.org]
- 12. Sample preparation and measurements of 2H NMR [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Deuterated Arachidonic Acid Ameliorates Lipopolysaccharide-Induced Lung Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. metsol.com [metsol.com]
- 17. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 20. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of dietary arachidonic acid on metabolism of deuterated linoleic acid by adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
Solubility and Stability of Palmitoyl Serinol-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Palmitoyl serinol-d5, a deuterated analog of Palmitoyl serinol. Given the limited direct data on the deuterated form, this guide draws upon available information for Palmitoyl serinol and general principles of deuterated compounds to offer valuable insights for researchers. Palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and has been shown to improve the epidermal permeability barrier.[1][2][3][4][5] The deuteration of molecules like Palmitoyl serinol, where stable heavy isotopes of hydrogen are incorporated, is a common strategy in drug development to trace and quantify the molecule's metabolic and pharmacokinetic profiles.[1]
Solubility Data
The following table summarizes the available solubility information for Palmitoyl serinol in common organic solvents. It is anticipated that this compound will exhibit similar solubility characteristics.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (151.74 mM) with ultrasonic and warming to 60°C | MedchemExpress[4][6] |
| Dimethylformamide (DMF) | 100 µg/ml | ChemicalBook[2] |
| Dimethylformamide (DMF) | Slightly soluble | Cayman Chemical[7] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[4][6]
Stability and Storage
The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Based on the data for Palmitoyl serinol, the following storage conditions are recommended for solutions in DMSO:
| Storage Temperature | Duration | Source |
| -80°C | 6 months | MedchemExpress[4][6] |
| -20°C | 1 month | MedchemExpress[4][6][8] |
| 4°C | 2 weeks | DC Chemicals |
It is best practice to prepare fresh solutions for immediate use. If storage is necessary, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols
The following are generalized methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The solution is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection.
-
Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
Stability Assessment Protocol
A typical approach to assess the stability of a compound in solution involves monitoring its concentration over time under specific storage conditions.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in the organic solvent of interest at a known concentration.
-
Storage: The solution is aliquoted into multiple vials and stored under the desired conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), an aliquot is removed and analyzed.
-
Quantification: The concentration of this compound is measured using a validated analytical method (e.g., HPLC-MS). The appearance of any degradation products can also be monitored.
-
Stability Evaluation: The stability is determined by calculating the percentage of the initial concentration of this compound remaining at each time point.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates the general workflow for determining the solubility and stability of this compound.
Putative Signaling Pathway of Palmitoyl Serinol
Palmitoyl serinol has been reported to stimulate ceramide production through a CB1-dependent mechanism.[4] The following diagram depicts this proposed signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-PALMITOYL SERINOL CAS#: 126127-31-9 [m.chemicalbook.com]
- 3. Palmitoyl serinol Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of N-Palmitoyl Serinol, a Commensal Bacteria Metabolite, in Host Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-palmitoyl serinol (PS) is an N-acyl amide lipid metabolite produced by commensal bacteria that has garnered significant interest for its role in host-cell signaling and its potential therapeutic applications. Structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), PS functions as an agonist for cannabinoid receptor 1 (CB1) and G protein-coupled receptor 119 (GPR119).[1][2][3] This guide provides an in-depth technical overview of the current understanding of N-palmitoyl serinol, focusing on its effects on cellular pathways, quantitative data from key studies, and the experimental protocols used to elucidate its function.
Cellular Signaling Pathways of N-Palmitoyl Serinol
N-palmitoyl serinol exerts its biological effects primarily through the activation of two key receptors: CB1 and GPR119.
CB1 Receptor-Mediated Ceramide Production
In epidermal keratinocytes, N-palmitoyl serinol plays a crucial role in maintaining the skin's permeability barrier by stimulating the production of ceramides.[1][4][5] This process is initiated by the binding of PS to the CB1 receptor, which triggers a downstream signaling cascade leading to increased ceramide synthesis through two primary pathways: de novo synthesis and sphingomyelin hydrolysis.[1][6]
Specifically, the activation of CB1 by PS upregulates the activity of ceramide synthase 2 (CerS2) and ceramide synthase 3 (CerS3), enzymes responsible for synthesizing ceramides with very long-chain fatty acids (C22-C24).[1][6] These specific ceramide species are critical for the structural integrity of the epidermal barrier.[1] Additionally, PS stimulation enhances the activity of both neutral and acidic sphingomyelinases, which hydrolyze sphingomyelin to generate ceramides.[4][7] The involvement of the CB1 receptor has been confirmed by experiments where the CB1 antagonist AM-251 blocks the PS-induced increase in ceramide levels.[2][3][8]
GPR119-Mediated Signaling
N-palmitoyl serinol also functions as an agonist for GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract.[3][9] Activation of GPR119 by PS leads to an increase in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling pathway is associated with the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which has beneficial effects on glucose homeostasis.[3][10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of N-palmitoyl serinol.
Table 1: In Vitro Efficacy of N-Palmitoyl Serinol
| Parameter | Cell Line | Concentration of PS | Effect | Reference |
| GPR119 Activation | HEK293 | EC50 = 9 µM | Increase in cAMP levels | [8][9] |
| Cell Viability | HaCaT Keratinocytes | 25 µM | No significant effect on viability | [4] |
| Total Ceramide Content | HaCaT Keratinocytes | 25 µM | Significant increase | [4] |
| Neuroprotection | In vitro ROS model | Dose-dependent | Increased cell viability, decreased IL-1β | [1] |
Table 2: Effect of N-Palmitoyl Serinol on Ceramide Synthesis in IL-4 Treated HaCaT Keratinocytes
| Parameter | Treatment | Outcome | Reference |
| Total Ceramide Content | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][6] |
| CerS2 Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |
| CerS3 Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |
| Neutral Sphingomyelinase Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |
| Acidic Sphingomyelinase Activity | IL-4 + 25 µM PS | Significant increase vs. IL-4 alone | [4][7] |
| Long-Chain Ceramides (C22-C24) | IL-4 + 25 µM PS | Selective and significant increase | [1][6] |
| Total Ceramide Content with CB1 Inhibitor | IL-4 + 25 µM PS + 10 µM AM-251 | No significant increase | [4][6] |
Table 3: In Vivo Effects of Topical N-Palmitoyl Serinol in a Murine Model
| Parameter | Model | Treatment | Outcome | Reference |
| Transepidermal Water Loss (TEWL) | Normal Mice | 0.5% NPS twice daily for 1 week | Lowered basal TEWL rates | [11][12][13] |
| Barrier Recovery | Normal Mice | 0.5% NPS twice daily for 1 week | Accelerated barrier recovery | [11][12][13] |
| Epidermal Permeability Barrier Dysfunction | Atopic Dermatitis-like Model | Topical NPS | Prevention of dysfunction | [11][12][13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Analysis of Ceramide Production in Keratinocytes
1. Cell Culture and Treatment:
-
Culture Conditions: Cells are grown in appropriate culture medium. One day prior to treatment, the medium is switched to a serum-free keratinocyte growth medium.[6]
-
Inflammatory Model: To mimic inflammatory skin conditions, cells are pre-treated with IL-4 (e.g., 50 ng/mL) for 20 hours.[4][6]
-
N-Palmitoyl Serinol Treatment: Exogenous PS (e.g., 25 µM) is added to the culture medium for a specified duration (e.g., 4 hours).[4][6]
-
Inhibitor Studies: For mechanistic studies, a CB1 inhibitor such as AM-251 (e.g., 10 µM) is co-incubated with PS.[4][6]
2. Lipid Extraction:
-
Lipids are extracted from cell pellets using a liquid-liquid extraction method, such as a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.[14][15][16]
3. Ceramide and Enzyme Activity Analysis:
-
Quantification: The levels of different ceramide species and the activity of enzymes like CerS and sphingomyelinases are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]
Lipidomics of Bacterial Metabolites
1. Sample Collection:
-
Bacterial Culture: Commensal bacterial strains are cultured in an appropriate medium (e.g., modified Gifu anaerobic medium).[17]
-
Extraction of Extracellular Metabolites: The bacterial culture is centrifuged to pellet the cells. The supernatant, containing extracellular metabolites, is collected.[18] A second high-speed centrifugation step is performed to remove any remaining cellular debris.[18] The final supernatant is stored at -80°C.[18]
2. Metabolite Extraction and Analysis:
-
Lipid Extraction: Lipids are extracted from the supernatant using established protocols such as the Folch or Bligh and Dyer methods, which utilize a chloroform and methanol solvent system.[15][19]
-
LC-MS/MS Analysis: The extracted lipids are analyzed by non-targeted LC-MS/MS to identify and quantify the metabolites produced by the bacterial strains.[17]
Conclusion
N-palmitoyl serinol, a metabolite produced by commensal bacteria, is an important signaling molecule that modulates host cellular functions, particularly through the endocannabinoid system. Its ability to enhance the epidermal barrier by stimulating ceramide production via the CB1 receptor highlights its potential as a therapeutic agent for inflammatory skin diseases.[1][11][12] Furthermore, its activity as a GPR119 agonist suggests a role in metabolic regulation.[3][9] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating bacterial metabolite.
References
- 1. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutual Links between the Endocannabinoidome and the Gut Microbiome, with Special Reference to Companion Animals: A Nutritional Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical N-palmitoyl serinol, a commensal bacterial metabolite, pr...: Ingenta Connect [ingentaconnect.com]
- 14. Sample preparation for lipidomics and metabolomics experiments. [bio-protocol.org]
- 15. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of metabolites produced by six gut commensal Bacteroidales strains using non-targeted LC-MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipidomics Sample Collection Guidelines - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of N-Acyl Amides: A Technical Guide for Researchers
Introduction
N-acyl amides are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. Structurally, they consist of a fatty acid linked to a primary amine via an amide bond. This simple structural motif gives rise to a vast array of molecules with varied biological activities, making them a focal point in drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of N-acyl amides, tailored for researchers, scientists, and drug development professionals.
Discovery and Biological Significance
The field of N-acyl amides was ignited by the discovery of N-arachidonoylethanolamine, or anandamide, as the first identified endogenous cannabinoid.[1] Since then, numerous other N-acyl amides have been identified, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and a wide range of N-acyl amino acids.[2] These molecules are involved in regulating pain, inflammation, appetite, and neuroprotection.[3][4] Their signaling is primarily mediated through G-protein coupled receptors (GPCRs), such as the cannabinoid receptors (CB1 and CB2), and transient receptor potential (TRP) channels, particularly TRPV1.[5][6]
Biosynthesis of N-Acyl Amides: The Anandamide Pathway
The biosynthesis of anandamide is a well-studied example of N-acyl amide production and involves multiple enzymatic pathways. The primary pathway involves the formation of N-arachidonoyl phosphatidylethanolamine (NAPE) from the transfer of arachidonic acid from a donor phospholipid to phosphatidylethanolamine (PE). NAPE is then hydrolyzed to anandamide by NAPE-specific phospholipase D (NAPE-PLD).[7][8] Alternative pathways involving α,β-hydrolase 4 (Abhd4) and a phospholipase C (PLC)/phosphatase cascade also contribute to anandamide synthesis.[7][9]
Synthesis of N-Acyl Amides
Both chemical and enzymatic methods are employed for the synthesis of N-acyl amides, each with its advantages and limitations.
Chemical Synthesis
Chemical synthesis offers versatility in producing a wide range of N-acyl amides. Common methods include the direct condensation of a fatty acid and an amine, often at high temperatures, and the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[10][11] The use of coupling agents like dicyclohexylcarbodiimide (DCC) or activators such as N,N'-carbonyldiimidazole (CDI) facilitates amide bond formation under milder conditions.[]
Enzymatic Synthesis
Enzymatic synthesis provides a green and highly selective alternative to chemical methods.[13] Hydrolases, such as lipases and acylases, can catalyze the formation of amide bonds in non-aqueous or low-water environments.[14] ATP-dependent enzymes, like acyl-adenylating enzymes, activate the fatty acid as an acyl-adenylate intermediate, which then reacts with an amine to form the N-acyl amide.[15]
Quantitative Data on N-Acyl Amide Activity
The biological activity of N-acyl amides is quantified by determining their binding affinities for receptors and their potency in functional assays.
Receptor Binding Affinities
The affinity of N-acyl amides for cannabinoid receptors is typically determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Anandamide | 89 | 371 |
| N-Oleoylethanolamide (OEA) | >10,000 | >10,000 |
| N-Linoleoylethanolamide | >10,000 | >10,000 |
| 2'-Methyl-anandamide | 102 | 1,400 |
| 2'-Fluoro-anandamide | 32 | 1,200 |
| 2'-Chloro-anandamide | 19 | 1,100 |
Data compiled from Abadji et al. (1994) and Khanolkar et al. (1998).[16]
Functional Potency at GPCRs and Ion Channels
The potency of N-acyl amides in activating their target receptors is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Table 2: Potency of N-Acyl Amides at Various Receptors
| Compound | Receptor | Assay Type | Potency (µM) |
| N-Palmitoyl serinol | GPR119 | Agonist Activation | EC50: 9 |
| N-3-Hydroxypalmitoyl ornithine | S1PR4 | Agonist Activation | EC50: 32 |
| N-Myristoyl alanine | G2A | Agonist Activation | EC50: 3 |
| Compound 1 (pyrazolo-pyridine derivative) | PPARα | Transcriptional Activation | EC50: 2.06 |
| Compound 3 (pyrazolo-pyridine derivative) | PPARα | Transcriptional Activation | EC50: 1.78 |
| Fenofibrate | PPARα | Transcriptional Activation | EC50: >21.84 |
Data compiled from Cohen et al. (2015) and a study on PPARα activators.[5][17]
Table 3: Activation of TRPV1 by N-Acyl GABAs
| Compound | Potency (EC50, µM) |
| N-Docosahexaenoyl GABA (D-GABA) | ~1 |
| N-Arachidonoyl GABA (A-GABA) | ~3 |
| N-Linoleoyl GABA (L-GABA) | ~10 |
| N-Oleoyl GABA (O-GABA) | ~30 |
| N-Palmitoyl GABA (P-GABA) | >100 |
| N-Stearoyl GABA (S-GABA) | >100 |
Data estimated from concentration-response curves in Bradshaw et al. (2014).[18]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of N-acyl amides.
Chemical Synthesis of N-Lauroyl Glycinate
This protocol describes the synthesis of sodium N-lauroyl glycinate with a reported yield of up to 78.7%.[10]
Materials:
-
Sodium methyl laurate
-
Sodium glycinate
-
Glycerol (solvent)
-
Sodium methoxide (catalyst)
Procedure:
-
In a suitable reaction vessel, dissolve sodium methyl laurate and sodium glycinate in glycerol.
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined empirically.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product, sodium N-lauroyl glycinate, can be isolated and purified by crystallization or other appropriate methods.
Enzymatic Synthesis of N-Lauroyl-L-arginine
This protocol utilizes acylase I from pig kidney to synthesize N-lauroyl-L-arginine with a reported conversion of 82%.[19]
Materials:
-
L-arginine hydrochloride (0.5 M)
-
Lauric acid (6.2 mM)
-
Acylase I from pig kidney (0.33% w/v)
-
Buffer (100 mM, pH 7.5)
-
Glycerol
Procedure:
-
Prepare a reaction mixture containing 25% (v/v) buffer, 0.5 M L-arginine hydrochloride, 6.2 mM lauric acid, and glycerol to the final volume.
-
Add 0.33% (w/v) acylase I to the reaction mixture.
-
Incubate the mixture at 37°C for 144 hours with magnetic stirring.
-
Monitor the conversion of lauric acid to N-lauroyl-L-arginine using an appropriate analytical method (e.g., HPLC).
-
Isolate and purify the product as required.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a general method for determining the binding affinity of N-acyl amides for CB1 and CB2 receptors using the radioligand [3H]CP-55,940.[20]
Materials:
-
Cell membranes expressing CB1 or CB2 receptors (5 µg per well)
-
[3H]CP-55,940 (radioligand)
-
Unlabeled test N-acyl amide (competitor)
-
Incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EGTA, 0.1% w/v fatty acid-free BSA)
-
Non-specific binding control (e.g., 5,000 nM unlabeled CP-55,940)
-
96-well plates
-
Unifilter GF/B filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test N-acyl amide in incubation buffer.
-
In a 96-well plate, add 5 µg of cell membranes, the test N-acyl amide at various concentrations, and a fixed concentration of [3H]CP-55,940 (e.g., 1.5 nM).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at 30°C for 1 hour with gentle shaking.
-
Terminate the reaction by rapid filtration through Unifilter GF/B filter plates using a cell harvester.
-
Wash the filters with ice-cold incubation buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis.
Calcium Imaging Assay for TRPV1 Activation
This protocol describes a method to assess the activation of TRPV1 channels by N-acyl amides by measuring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[6][21]
Materials:
-
HEK-293 cells transiently or stably expressing TRPV1
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127 (to aid dye loading)
-
Recording buffer (e.g., HBSS)
-
Test N-acyl amide
-
Positive control (e.g., capsaicin)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
Procedure:
-
Plate the TRPV1-expressing HEK-293 cells on glass coverslips.
-
Load the cells with Fura-2 AM (typically 1-5 µM) in recording buffer containing a small amount of Pluronic F-127 for 30-60 minutes at room temperature in the dark.
-
Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with recording buffer and establish a baseline fluorescence ratio (F340/F380).
-
Apply the test N-acyl amide to the cells and record the change in the F340/F380 ratio over time.
-
Apply a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) as a positive control.
-
Analyze the data by calculating the change in the fluorescence ratio, which is proportional to the change in intracellular calcium concentration.
Workflow for Novel N-Acyl Amide Discovery and Characterization
The discovery and development of new N-acyl amides as therapeutic agents follow a structured workflow.
Conclusion
N-acyl amides represent a rich and expanding field of research with significant therapeutic potential. A thorough understanding of their discovery, biosynthesis, and methods for their synthesis and biological evaluation is crucial for advancing our knowledge of their physiological roles and for the development of novel drugs targeting the systems they modulate. This guide provides a foundational framework of the key technical aspects to aid researchers in this exciting area of study.
References
- 1. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.it]
- 13. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Notes and Protocols: Utilizing Palmitoyl Serinol-d5 as an Internal Standard in Lipidomics
Abstract
These application notes provide a comprehensive guide for the use of Palmitoyl serinol-d5 as an internal standard in quantitative lipidomics studies. The focus is on the analysis of N-acyl amides and related lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document offers detailed experimental protocols, data presentation guidelines, and insights into the biological relevance of N-palmitoyl serinol, making it an essential resource for researchers, scientists, and drug development professionals in the field of lipidomics.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate and precise quantification of individual lipid species is paramount in these studies. However, the inherent variability in sample extraction, matrix effects, and instrument response can pose significant challenges to obtaining reliable quantitative data.
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry.[1] These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium, co-elute with the analyte and experience similar ionization and fragmentation behavior. This allows for the correction of analytical variability, leading to highly accurate and precise quantification.
This compound is a deuterated analog of N-palmitoyl serinol, an endogenous N-acyl amide. N-palmitoyl serinol is structurally related to N-palmitoyl ethanolamine (PEA), a well-known endocannabinoid-like molecule. Recent studies have highlighted the role of N-palmitoyl serinol in stimulating the production of ceramides, which are critical components of the skin's permeability barrier and are involved in various signaling pathways.[2] Therefore, accurate quantification of N-palmitoyl serinol and related lipids is of significant interest in dermatological and pharmacological research.
This application note details the use of this compound as an internal standard for the quantification of N-palmitoyl serinol and other structurally similar N-acyl amides in biological matrices.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (Available from suppliers such as MedchemExpress)
-
Analyte Standard: N-Palmitoyl serinol (Available from suppliers such as Cayman Chemical)
-
Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.
-
Biological Matrix: e.g., human serum, plasma, cell lysates, or tissue homogenates.
Sample Preparation: Protein Precipitation
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
In a clean microcentrifuge tube, add 50 µL of the biological sample.
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, a typical starting concentration is 1 µM in methanol).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for tissues)
-
Homogenize the tissue sample in a suitable buffer.
-
To 100 µL of the tissue homogenate, add 10 µL of the this compound internal standard solution.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, followed by a re-equilibration step. The exact gradient should be optimized for the specific application.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or sample groups. The concentration of the analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Table 1: Example Calibration Curve Data for N-Palmitoyl Serinol Quantification
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 65,000 | 49,800 | 1.305 |
| 100 | 132,000 | 50,200 | 2.630 |
| 250 | 330,000 | 49,500 | 6.667 |
| 500 | 655,000 | 50,100 | 13.074 |
Table 2: Example Quantification of N-Palmitoyl Serinol in Biological Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Control 1 | 8,500 | 50,100 | 0.170 | 6.8 |
| Control 2 | 9,200 | 49,800 | 0.185 | 7.4 |
| Treatment 1 | 25,600 | 50,500 | 0.507 | 20.3 |
| Treatment 2 | 28,100 | 49,900 | 0.563 | 22.5 |
Disclaimer: The data presented in Tables 1 and 2 are illustrative examples and do not represent actual experimental results. Researchers must generate their own calibration curves and quantitative data based on their specific experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a lipidomics experiment using this compound as an internal standard.
Caption: Experimental workflow for lipidomics using an internal standard.
Signaling Pathway
N-palmitoyl serinol has been shown to stimulate ceramide production through a mechanism dependent on the cannabinoid receptor 1 (CB1).[2] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of N-Palmitoyl Serinol.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of N-palmitoyl serinol and potentially other related N-acyl amides in complex biological matrices. Its use as an internal standard is essential for overcoming the inherent variability of lipidomics workflows, thereby enabling reliable biological insights. The protocols and information provided in this application note serve as a comprehensive guide for researchers to develop and implement robust quantitative lipidomics methods. Future work should focus on the public dissemination of optimized mass spectrometry parameters for this compound to further facilitate its adoption in the scientific community.
References
Application Notes and Protocols for Palmitoyl Serinol-d5 in HaCaT Keratinocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Palmitoyl serinol-d5 in HaCaT keratinocyte cell culture, focusing on its application as an internal standard for the quantification of endogenous N-Palmitoyl serinol and related lipid species by mass spectrometry. The notes also describe the biological effects of the non-deuterated compound, N-Palmitoyl serinol, on ceramide production in an in vitro model of skin inflammation.
Introduction
N-Palmitoyl serinol is an endocannabinoid-like lipid mediator that has been shown to stimulate the production of ceramides in human epidermal keratinocytes.[1][2] Ceramides are essential lipids for maintaining the skin's barrier function, and their reduced levels are associated with inflammatory skin conditions like atopic dermatitis.[3] Therefore, studying the pathways that regulate ceramide synthesis is of significant interest in dermatology and drug development.
This compound is a deuterated analog of N-Palmitoyl serinol. Due to its isotopic labeling, it can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This makes it an ideal internal standard for accurate quantification of N-Palmitoyl serinol and other related lipids in complex biological samples like cell lysates. By adding a known amount of this compound at the beginning of the sample preparation, any variability in sample extraction and analysis can be normalized, leading to more precise and reliable results.
Signaling Pathway of N-Palmitoyl Serinol in HaCaT Keratinocytes
N-Palmitoyl serinol has been shown to stimulate ceramide production in HaCaT keratinocytes through a Cannabinoid Receptor 1 (CB1)-dependent mechanism, particularly in an inflammatory context induced by IL-4.[1][2] The proposed signaling pathway involves the activation of key enzymes in both the de novo ceramide synthesis and sphingomyelin hydrolysis pathways.[2]
Figure 1: Proposed signaling pathway of N-Palmitoyl serinol in HaCaT keratinocytes.
Experimental Protocols
HaCaT Cell Culture
The immortalized human keratinocyte cell line, HaCaT, is a suitable model for these studies.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
Treatment of HaCaT Cells with N-Palmitoyl Serinol
The following protocol is based on studies investigating the effect of N-Palmitoyl serinol in an in-vitro model of skin inflammation.[1][2]
Materials:
-
HaCaT cells cultured in 6-well plates
-
Serum-free keratinocyte growth medium
-
Recombinant Human IL-4
-
N-Palmitoyl serinol (non-deuterated)
-
This compound (for use as an internal standard)
-
DMSO (vehicle)
Protocol:
-
Seed HaCaT cells in 6-well plates and grow to approximately 70-80% confluency.
-
One day prior to treatment, switch the culture medium to a serum-free keratinocyte growth medium.[1]
-
To mimic an inflammatory environment, pretreat the cells with 50 ng/mL of IL-4 for 20 hours.[1][2]
-
Prepare a stock solution of N-Palmitoyl serinol in DMSO.
-
Treat the cells with 25 µM of N-Palmitoyl serinol for 4 to 24 hours.[1][2] A vehicle control (DMSO) should be run in parallel.
-
For quantification of endogenous lipids, a known amount of this compound should be added to the samples during the lipid extraction phase.
Lipid Extraction and Analysis by LC-MS/MS
This protocol outlines a general procedure for lipid extraction from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Treated HaCaT cells
-
This compound internal standard solution
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
After treatment, wash the HaCaT cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysate.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each cell lysate sample.
-
Perform lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).
-
Separate the organic phase containing the lipids by centrifugation.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS system equipped with a suitable column for lipid separation.
-
Quantify the endogenous N-Palmitoyl serinol and other target lipids by comparing their peak areas to that of the this compound internal standard.
Experimental Workflow
The overall experimental workflow for studying the effects of N-Palmitoyl serinol on HaCaT cells and quantifying lipid changes is depicted below.
Figure 2: Experimental workflow for the use of this compound in HaCaT cells.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on published data regarding the effects of N-Palmitoyl serinol on HaCaT cells.[1][2] The use of this compound as an internal standard is critical for obtaining such precise measurements.
Table 1: Effect of N-Palmitoyl Serinol on Total Ceramide Content in IL-4 Stimulated HaCaT Cells
| Treatment Condition | Relative Total Ceramide Content (%) |
| Vehicle Control | 100 |
| IL-4 (50 ng/mL) | ~70-80 |
| IL-4 (50 ng/mL) + N-Palmitoyl Serinol (25 µM) | ~110-120 |
Table 2: Effect of N-Palmitoyl Serinol on the Activity of Ceramide Synthesis Enzymes in IL-4 Stimulated HaCaT Cells
| Enzyme | Relative Activity (%) with IL-4 + N-Palmitoyl Serinol (25 µM) |
| Serine palmitoyltransferase (SPT) | Increased |
| Ceramide Synthase 2 (CerS2) | Increased |
| Ceramide Synthase 3 (CerS3) | Increased |
| Neutral Sphingomyelinase (nSMase) | Increased |
Conclusion
This document provides a comprehensive protocol for the application of this compound in HaCaT keratinocyte cell culture. Its primary use as an internal standard is essential for the accurate quantification of endogenous N-Palmitoyl serinol and other lipids by mass spectrometry. The provided experimental design, based on existing literature, allows for the investigation of the biological effects of N-Palmitoyl serinol on ceramide metabolism in a cellular model of skin inflammation. These methods and data are valuable for researchers in dermatology, lipid biology, and drug discovery aimed at developing new therapeutics for skin barrier-related disorders.
References
Palmitoyl Serinol-d5 for In Vivo Studies in Mouse Models of Atopic Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Palmitoyl serinol-d5 in in vivo mouse models of atopic dermatitis (AD). Palmitoyl serinol (NPS), a metabolite of commensal bacteria and an analog of the endocannabinoid N-palmitoyl ethanolamine, has demonstrated potential in improving skin barrier function and reducing inflammation. These notes summarize the current understanding of its mechanism of action, present available quantitative data from preclinical studies, and offer detailed protocols for inducing and evaluating atopic dermatitis in mouse models. While published studies have focused on the non-deuterated form (N-palmitoyl serinol), the protocols and expected biological effects outlined herein are applicable to this compound, which can serve as a valuable tool for pharmacokinetic and metabolic studies in the context of AD.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by a defective epidermal barrier, immune dysregulation, and intense pruritus. Mouse models are indispensable tools for investigating the pathophysiology of AD and for the preclinical evaluation of novel therapeutic agents. Palmitoyl serinol has emerged as a promising candidate due to its role in stimulating the production of ceramides, essential lipids for maintaining skin barrier integrity. Deficiencies in ceramides are a well-established feature of atopic skin.[1][2][3][4] This document serves as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound in validated mouse models of AD.
Mechanism of Action
Palmitoyl serinol primarily exerts its effects through the activation of the cannabinoid receptor 1 (CB1).[1][2][3][4] This activation stimulates the de novo synthesis of ceramides and the hydrolysis of sphingomyelin, leading to an increase in total ceramide levels, particularly those with long-chain fatty acids, which are crucial for the formation of a healthy epidermal barrier.[1][2] By restoring ceramide levels, Palmitoyl serinol helps to improve the structural integrity of the stratum corneum, thereby reducing transepidermal water loss (TEWL) and preventing the entry of allergens and pathogens.
Furthermore, by enhancing the skin barrier, Palmitoyl serinol may indirectly modulate the immune response in atopic dermatitis. A compromised barrier allows for increased antigen penetration, leading to the activation of T-helper 2 (Th2) cells and the release of pro-inflammatory cytokines such as IL-4 and IL-13. These cytokines are known to be central to the pathogenesis of AD and are involved in the downstream activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. While direct modulation of the JAK/STAT pathway by Palmitoyl serinol has not been conclusively demonstrated in vivo, studies on similar lipid molecules suggest a potential for downregulation of this pathway, contributing to the resolution of inflammation.[5]
Signaling Pathway of Palmitoyl Serinol in Atopic Dermatitis
Quantitative Data from In Vivo Mouse Models
The following tables summarize the key quantitative findings from preclinical studies on N-palmitoyl serinol (NPS) and a structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), in mouse models of atopic dermatitis.
Table 1: Effect of Topical N-palmitoyl serinol (NPS) on Skin Barrier Function in a DNFB-Induced Atopic Dermatitis Mouse Model
| Parameter | Control (DNFB + Vehicle) | NPS Treated (DNFB + 0.5% NPS) | Fold Change / % Improvement | Reference |
| Transepidermal Water Loss (TEWL) (g/m²/h) | Significantly Increased vs. Normal | Markedly Lower than Control | Not specified | [6][7] |
| Stratum Corneum Hydration (Arbitrary Units) | Significantly Reduced vs. Normal | Markedly Increased vs. Control | Not specified | [6][7] |
Note: The study demonstrated a statistically significant improvement in TEWL and stratum corneum hydration in the NPS-treated group compared to the vehicle-treated control group in a 1-fluoro-2,4-dinitrobenzene (DNFB)-induced atopic dermatitis-like skin model in mice.[6][7]
Table 2: Therapeutic Efficacy of a Related Compound (PLAG) in a DNCB-Induced Atopic Dermatitis Mouse Model
| Parameter | Control (DNCB) | PLAG Treated | % Reduction vs. Control | Reference |
| EASI Score | High | Significantly Reduced | ~50-70% | [8][9] |
| Epidermal Thickness (µm) | Increased | Significantly Reduced | ~40-60% | [8][9] |
| Eosinophil Infiltration | High | Significantly Reduced | ~60-80% | [8][9] |
| Mast Cell Infiltration | High | Significantly Reduced | ~50-70% | [8][9] |
| Serum IgE Levels (ng/mL) | Elevated | Significantly Reduced | ~50-70% | [8][9] |
| Serum IL-4 Levels (pg/mL) | Elevated | Significantly Reduced | ~40-60% | [8][9] |
| Serum IL-13 Levels (pg/mL) | Elevated | Significantly Reduced | ~50-70% | [8][9] |
Note: This data is from a study on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a compound with a similar lipid structure, in a 2,4-dinitrochlorobenzene (DNCB)-induced AD mouse model. The results indicate a significant reduction in clinical, histological, and immunological parameters of atopic dermatitis.[8][9]
Experimental Protocols
DNCB/DNFB-Induced Atopic Dermatitis Mouse Model
This is a widely used model that mimics many features of human atopic dermatitis, including skin barrier dysfunction, Th2-dominant inflammation, and elevated IgE levels.
Materials:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Inducing Agent: 2,4-Dinitrochlorobenzene (DNCB) or 1-fluoro-2,4-dinitrobenzene (DNFB).
-
Solvent: Acetone and olive oil (4:1 or 3:1 ratio).
-
Test Compound: this compound solution (e.g., 0.5% in a suitable vehicle like ethanol or a cream base).
-
Vehicle Control: The vehicle used to dissolve this compound.
-
Positive Control (Optional): A topical corticosteroid (e.g., 0.1% dexamethasone) or a JAK inhibitor.
Experimental Workflow:
Detailed Procedure:
-
Acclimatization (1 week): House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Sensitization (Day 0-1):
-
On Day 0, anesthetize the mice and shave the dorsal skin.
-
On Day 1, apply a single dose of 1% DNCB or DNFB (e.g., 100 µL) in acetone/olive oil to the shaved back skin.
-
-
Challenge and Treatment (Weeks 2-5):
-
Starting from week 2, repeatedly challenge the sensitized skin with a lower concentration of DNCB or DNFB (e.g., 0.2-0.5%) two to three times a week to induce chronic inflammation.
-
Begin daily topical application of this compound, vehicle control, or positive control to the inflamed area.
-
-
Evaluation (Week 6):
-
Clinical Scoring: Evaluate the severity of skin lesions based on the Eczema Area and Severity Index (EASI) criteria (erythema, edema/papulation, excoriation, and lichenification) on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Scratching Behavior: Observe and count the number of scratching bouts over a defined period (e.g., 30 minutes).
-
Biophysical Measurements: Measure TEWL and stratum corneum hydration on the dorsal skin using appropriate probes.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood for serum analysis and skin biopsies for histology and molecular analysis.
-
Endpoint Analyses
a) Histological Analysis:
-
Fix skin biopsies in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Perform Toluidine Blue staining to identify and quantify mast cells.
b) Immunological Analysis:
-
Serum IgE Levels: Measure total serum IgE levels using an ELISA kit.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-13) and other relevant inflammatory markers in the serum or skin homogenates using ELISA or multiplex assays.
c) Molecular Analysis:
-
Gene Expression: Extract RNA from skin biopsies and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to inflammation (e.g., Il4, Il13, Tslp), skin barrier function (e.g., Flg, Lor), and ceramide synthesis (e.g., Cers2, Cers3).
-
Protein Expression: Perform Western blotting on skin lysates to analyze the protein levels of key signaling molecules (e.g., p-STAT6, STAT6, JAK1, JAK2).
Conclusion
This compound represents a valuable investigational tool for atopic dermatitis research. Its mechanism of action, centered on the restoration of the epidermal barrier through the CB1 receptor-mediated increase in ceramide synthesis, addresses a fundamental aspect of AD pathophysiology. The provided protocols for in vivo mouse models offer a robust framework for evaluating the therapeutic efficacy of this compound. By employing the detailed experimental procedures and endpoint analyses outlined in this document, researchers can systematically investigate its potential to ameliorate the clinical, histological, and immunological hallmarks of atopic dermatitis. Further studies are warranted to fully elucidate its impact on immune signaling pathways, such as the JAK-STAT cascade, in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]
- 4. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the JAK/STAT pathway by ceramide in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Related Videos - Cytokines and chemokines orchestrate atopic skin inflammation [visualize.jove.com]
Application Note: Chromatographic Separation and Quantification of Palmitoyl Serinol-d5 from Endogenous Lipids by LC-MS/MS
Abstract
This application note details a robust method for the extraction and quantification of the deuterated N-acyl amide, Palmitoyl serinol-d5, from a complex biological matrix of endogenous lipids. The protocol employs a liquid-liquid extraction for sample preparation, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in preclinical or clinical studies.
Introduction
N-Palmitoyl serinol is an endogenous lipid mediator that plays a significant role in various physiological processes, including the regulation of skin barrier function through the stimulation of ceramide production.[1][2] Its mechanism of action is linked to the endocannabinoid system, specifically through the cannabinoid receptor CB1.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in biological samples, as it compensates for matrix effects and variations in sample processing. This document provides a detailed protocol for the chromatographic separation of this compound from other endogenous lipids for precise measurement.
Experimental Protocols
Sample Preparation: Lipid Extraction
A modified liquid-liquid extraction method is employed to isolate lipids from the biological matrix (e.g., plasma, cell lysate, tissue homogenate).
Materials:
-
Biological sample
-
This compound internal standard solution
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution at a known concentration.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of MTBE and sonicate for 1 hour to facilitate lipid extraction.
-
Induce phase separation by adding 500 µL of HPLC-grade water.
-
Vortex for 10 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the upper organic phase containing the lipids into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile/isopropanol/water) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-15 min: linear to 100% B, 15-20 min: hold at 100% B, 20.1-25 min: re-equilibrate at 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | To be optimized for the instrument used |
Quantitative Data
The following table summarizes the proposed MRM transitions for Palmitoyl serinol and its deuterated internal standard. These transitions should be optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl serinol | 344.3 | To be determined | To be determined |
| This compound | 349.3 | To be determined | To be determined |
Note: The precursor ion m/z values are calculated based on the molecular weight of the compounds. The product ions and collision energies need to be determined experimentally by infusing a standard solution of each analyte into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
N-Palmitoyl Serinol Signaling Pathway
Caption: Signaling pathway of N-Palmitoyl Serinol in skin.
Discussion
The presented method provides a framework for the reliable quantification of this compound in the presence of endogenous lipids. The choice of a C18 reversed-phase column is suitable for retaining and separating the nonpolar Palmitoyl serinol from more polar and less retained lipids. The gradient elution ensures that a wide range of lipids with varying polarities are eluted, minimizing co-elution and matrix effects.
The use of a deuterated internal standard is paramount for accuracy, as it co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement, allowing for reliable correction during data processing. The proposed MRM transitions must be empirically determined to ensure the selection of the most intense and specific fragment ions, maximizing the sensitivity and selectivity of the assay.
Conclusion
This application note outlines a comprehensive protocol for the chromatographic separation and quantification of this compound from endogenous lipids. The combination of a robust liquid-liquid extraction method with a sensitive and specific LC-MS/MS analysis provides a powerful tool for researchers in the field of lipidomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays to Study the Effects of Palmitoyl Serinol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl serinol (PS) is a bioactive lipid molecule that has garnered significant interest in cell biology and drug discovery due to its diverse cellular effects. As an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), PS has been shown to modulate key cellular processes, including sphingolipid metabolism and apoptosis.[1][2] Understanding the mechanisms through which PS exerts its effects is crucial for elucidating its therapeutic potential. This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the cellular and molecular impacts of Palmitoyl serinol. The assays described herein are essential tools for researchers studying ceramide synthesis, cell viability, and programmed cell death in response to this compound.
I. Analysis of Ceramide Metabolism
Palmitoyl serinol has been identified as a stimulator of ceramide production.[2] Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and as signaling molecules involved in processes such as apoptosis, cell cycle arrest, and cellular stress responses.[3][4] The following assays are designed to quantify changes in ceramide levels and the activity of key enzymes in the ceramide synthesis pathway following treatment with Palmitoyl serinol.
A. Quantification of Cellular Ceramide Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various ceramide species within a cell lysate.[4][5] This protocol is optimized for the analysis of ceramides in cultured cells treated with Palmitoyl serinol.
Protocol: LC-MS/MS Analysis of Ceramides
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT human keratinocytes or neuroblastoma cell lines) in 6-well plates at a suitable density to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of Palmitoyl serinol or vehicle control for the specified duration (e.g., 4 hours).[6]
-
-
Cell Lysis and Lipid Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of methanol.
-
Add an internal standard, such as C17:0 ceramide, which is not naturally present in the cells.[7]
-
Sonicate the samples for 15-20 seconds and then centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[7]
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in 90 µL of methanol, sonicate briefly, and centrifuge to pellet any insoluble material.[7]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C8 or C18 reverse-phase column (e.g., ACE Excel SuperC18, 1.7 μm, 100 mm × 2.1 mm).[7][8]
-
Employ a gradient elution with a mobile phase consisting of methanol and 10 mM ammonium acetate buffer or a mixture of methanol and 2-propanol with 10 mM ammonium bicarbonate.[7][8]
-
The total run time is typically around 14-15 minutes.[7]
-
-
Mass Spectrometry:
-
Data Analysis:
-
Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
-
Normalize the ceramide levels to the total protein concentration of the initial cell lysate.[7]
-
-
Data Presentation: Effect of Palmitoyl Serinol on Ceramide Levels in HaCaT Keratinocytes
The following table summarizes the quantitative data on the effect of Palmitoyl serinol (PS) on total and specific long-chain ceramide levels in IL-4 treated HaCaT keratinocytes.[6]
| Treatment Condition | Total Ceramide Content (Relative to Control) | C22:0 Ceramide (Relative to Control) | C24:0 Ceramide (Relative to Control) | C24:1 Ceramide (Relative to Control) | C26:0 Ceramide (Relative to Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| IL-4 (50 ng/mL) | ~0.70 | ~0.65 | ~0.72 | ~0.70 | ~0.68 |
| IL-4 + PS (25 µM) | ~1.20 | ~1.35 | ~1.40 | ~1.30 | ~1.25 |
| IL-4 + PS (25 µM) + AM-251 (10 µM) | ~0.75 | ~0.70 | ~0.75 | ~0.72 | ~0.70 |
Data is representative of findings from Shin et al. (2021) and is presented as approximate relative values for illustrative purposes.[6]
B. Ceramide Synthase (CerS) Activity Assay
This assay measures the activity of ceramide synthases, the enzymes responsible for the N-acylation of a sphingoid base to form ceramide. A fluorescent substrate, NBD-sphinganine, is used for easy detection.
Protocol: Fluorescent Ceramide Synthase Activity Assay
-
Preparation of Cell Lysates:
-
Culture and treat cells with Palmitoyl serinol as described in the previous protocol.
-
Harvest the cells and prepare a cell homogenate in an appropriate buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.1% fatty acid-free BSA).
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 20 µg) with the reaction buffer.
-
Add the substrates: NBD-sphinganine (e.g., to a final concentration of 15 µM) and a specific fatty acyl-CoA (e.g., C16-CoA to a final concentration of 50 µM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipids in a small volume of chloroform/methanol.
-
Separate the NBD-labeled substrate (NBD-sphinganine) from the product (NBD-ceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity.
-
II. Assessment of Cell Viability and Apoptosis
Palmitoyl serinol has been shown to induce apoptosis in certain cancer cell lines, such as neuroblastoma cells.[3] The following assays are fundamental for assessing the impact of Palmitoyl serinol on cell viability and for quantifying the extent of apoptosis.
A. Cell Viability Assay (WST-1)
The WST-1 assay is a colorimetric method to determine the number of viable cells by measuring the metabolic activity of mitochondrial dehydrogenases.[1]
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of Palmitoyl serinol and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[1]
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from the absorbance of the experimental wells.
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
B. Apoptosis Assays
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[4]
Protocol: Annexin V Apoptosis Assay
-
Cell Preparation:
-
Culture and treat cells with Palmitoyl serinol as described for the viability assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and 5 µL of a viability dye such as propidium iodide (PI) or 7-AAD to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of effector caspases, such as caspase-3 and -7.[2]
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis:
-
Culture and treat cells as previously described.
-
Lyse the cells using a chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzyme Reaction:
-
Detection:
-
Data Analysis:
-
Calculate the caspase activity based on a standard curve generated with a purified active caspase enzyme.
-
Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
-
Data Presentation: Hypothetical Effect of Palmitoyl Serinol on Apoptosis in Neuroblastoma Cells
The following table presents hypothetical, yet representative, quantitative data on the effect of Palmitoyl serinol (PS) on apoptosis in a neuroblastoma cell line, based on the pro-apoptotic effects described in the literature.[3]
| Treatment Condition | Cell Viability (% of Control) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5 | 3.2 ± 0.8 | 1.5 ± 0.4 | 1.0 ± 0.1 |
| PS (10 µM) | 85 ± 6 | 12.5 ± 1.5 | 4.8 ± 0.9 | 2.5 ± 0.3 |
| PS (25 µM) | 62 ± 7 | 25.8 ± 2.1 | 10.2 ± 1.3 | 4.8 ± 0.5 |
| PS (50 µM) | 41 ± 5 | 40.1 ± 3.5 | 18.6 ± 2.0 | 7.2 ± 0.8 |
Disclaimer: The data in this table is illustrative and hypothetical, designed to reflect the expected trends of Palmitoyl serinol-induced apoptosis in neuroblastoma cells as suggested by qualitative research findings.
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for studying the effects of Palmitoyl serinol.
Palmitoyl Serinol-Induced Ceramide Synthesis Signaling Pathway
Caption: Signaling pathway of Palmitoyl serinol-induced ceramide synthesis.
Hypothetical Signaling Pathway for Palmitoyl Serinol-Induced Apoptosis in Neuroblastoma Cells
Caption: Hypothetical pathway of Palmitoyl serinol-induced apoptosis via PKCζ.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angelica polymorpha Maxim Induces Apoptosis of Human SH-SY5Y Neuroblastoma Cells by Regulating an Intrinsic Caspase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synentec.com [synentec.com]
- 7. Effect of napabucasin and doxorubicin via the Jak2/Stat3 signaling pathway in suppressing the proliferation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin-V promotes anti-tumor immunity and inhibits neuroblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Concentration of Palmitoyl serinol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible results.[1][2][3] These standards, which are chemically identical to the analyte of interest but have a slightly greater mass due to isotopic enrichment, are added to samples at a known concentration.[1] They co-elute with the analyte and experience similar ionization and matrix effects, allowing for reliable normalization and correction of variability during sample preparation and analysis.[1][2]
Palmitoyl serinol-d5 is a deuterated analog of N-palmitoyl serinol, a bioactive lipid involved in various cellular processes. This application note provides a detailed protocol for determining the optimal concentration of this compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. The goal is to establish a concentration that falls within the linear dynamic range of the instrument and is comparable to the endogenous levels of the analyte in the specific biological matrix being studied.
Principles of Internal Standard Concentration Optimization
The ideal concentration for an internal standard (IS) should yield a robust and reproducible signal without saturating the detector. A general guideline is to aim for an analyte-to-internal standard peak area ratio between 0.1 and 10.[4] The concentration of the IS should be high enough to be clearly distinguishable from the background noise but not so high that it causes ion suppression or other matrix effects that could interfere with the analyte's signal.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to identify the optimal concentration of this compound for your specific application.
Materials and Reagents
-
This compound (high isotopic purity, ≥98%)
-
Palmitoyl serinol (native, non-labeled standard)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, isopropanol)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix of interest (e.g., plasma, cell lysate, tissue homogenate)
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
Preparation of Stock and Working Solutions
A critical first step is the accurate preparation of stock solutions.
| Solution | Preparation Steps | Concentration | Storage |
| This compound Stock Solution | Dissolve a precisely weighed amount of this compound in an appropriate solvent (e.g., methanol). | 1 mg/mL | -20°C or -80°C in an amber vial |
| This compound Working Solutions | Prepare a serial dilution of the stock solution to create a range of working concentrations. | 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL | Prepare fresh or store at -20°C for short-term use |
| Native Palmitoyl serinol Stock Solution | Dissolve a precisely weighed amount of native Palmitoyl serinol in an appropriate solvent. | 1 mg/mL | -20°C or -80°C in an amber vial |
| Native Palmitoyl serinol Calibration Standards | Prepare a series of calibration standards by diluting the native stock solution to cover the expected physiological range of the analyte. | e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL | Prepare fresh for each experiment |
Experimental Procedure
-
Matrix Spiking:
-
Aliquot your biological matrix into a series of tubes.
-
Spike a constant, low-to-mid-range concentration of the native Palmitoyl serinol into each matrix aliquot (this will serve as a consistent analyte level for evaluating the IS).
-
Spike each aliquot with a different concentration of the this compound working solutions. It is recommended to test a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Include a blank matrix sample (no IS) and a matrix-free sample with only the IS to assess background and pure signal, respectively.
-
-
Sample Extraction:
-
Perform your standard lipid extraction protocol (e.g., Folch or Bligh-Dyer extraction) on all spiked samples. The internal standard should be added at the earliest stage of sample preparation to account for extraction variability.[4]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for Palmitoyl serinol.
-
Monitor the specific precursor-to-product ion transitions for both native Palmitoyl serinol and this compound.
-
Data Analysis
-
Assess Signal Intensity: Plot the peak area of this compound against its concentration. The optimal concentration should provide a strong, reproducible signal well above the limit of detection (LOD) and limit of quantification (LOQ).
-
Evaluate Analyte/IS Ratio: Calculate the peak area ratio of native Palmitoyl serinol to this compound for each concentration of the internal standard.
-
Check for Linearity and Reproducibility:
-
The response of the native analyte should remain consistent and reproducible across the different IS concentrations.
-
Inject each sample multiple times (n=3-5) to assess the reproducibility (coefficient of variation, %CV) of the IS signal at each concentration. Aim for a %CV of <15%.
-
-
Identify the Optimal Concentration: The optimal concentration of this compound will be the one that provides a stable and reproducible signal, results in an analyte/IS ratio within the desired range (ideally close to 1), and does not show signs of detector saturation or ion suppression.
Visualization of Workflows
Caption: Experimental workflow for optimizing the internal standard concentration.
Caption: Decision pathway for selecting the optimal internal standard concentration.
Summary and Recommendations
The determination of the optimal internal standard concentration is a critical step in method development for quantitative LC-MS analysis. While the ideal concentration is matrix- and instrument-dependent, a starting range of 10-50 ng/mL for this compound is often a suitable starting point for many biological samples. By following the detailed protocol outlined in these application notes, researchers can systematically identify an appropriate concentration that ensures data accuracy and reproducibility.
Key Takeaways:
-
Always prepare stock and working solutions with high accuracy.
-
The internal standard should be added at the beginning of the sample preparation process.
-
The optimal IS concentration should provide a robust signal without causing detector saturation or ion suppression.
-
Aim for an analyte-to-IS peak area ratio between 0.1 and 10.
-
Verify the reproducibility of the internal standard signal across multiple injections.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Home - Cerilliant [cerilliant.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Palmitoyl Serinol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Palmitoyl serinol-d5 in mass spectrometry experiments.
Troubleshooting Guide: Ion Suppression of this compound
Ion suppression is a common phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting matrix components. This can lead to inaccurate and unreliable quantification. This guide provides a systematic approach to identifying and mitigating ion suppression.
Initial Assessment: Is Ion Suppression Occurring?
The first step is to determine if ion suppression is affecting your this compound signal.
Question: My this compound signal is low or inconsistent. How can I confirm if ion suppression is the cause?
Answer: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
Objective: To visualize and identify regions of ion suppression caused by the sample matrix.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Use a syringe pump to continuously infuse the this compound standard solution into the LC flow path just after the analytical column and before the mass spectrometer's ion source. This is typically done using a T-junction.
-
Establish a stable baseline: Begin the infusion with the LC mobile phase running. You should observe a stable, elevated baseline signal for the this compound MRM transition.
-
Inject a blank matrix sample: Inject an extract of your sample matrix (e.g., plasma, tissue homogenate) that does not contain this compound but has undergone the same sample preparation procedure.
-
Analyze the chromatogram: Observe the baseline of the infused this compound signal. Any significant drop in the baseline indicates a region where co-eluting matrix components are suppressing the ionization of your internal standard.
Expected Outcome: The chromatogram will show a steady baseline for the this compound signal, with dips or valleys corresponding to the retention times of interfering matrix components.
Mitigation Strategies for Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
1. Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
Question: What is the best sample preparation method to reduce ion suppression for this compound?
Answer: Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids and other matrix components that cause ion suppression compared to simpler methods like protein precipitation (PPT).[2] Liquid-Liquid Extraction (LLE) can also be effective.[1]
Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) | High (>90%) | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High (>85%) | Low | Low to Moderate |
This table summarizes general expectations. Actual values can vary based on the specific protocol and matrix.
Experimental Protocol: Solid-Phase Extraction (SPE) for Lipids from Plasma
Objective: To isolate lipids, including this compound, from plasma while removing proteins and other interfering substances.
Materials:
-
Plasma sample
-
Internal standard solution (this compound)
-
Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Methodology:
-
Sample Spiking: To 100 µL of plasma, add the this compound internal standard.
-
Protein Precipitation: Add 300 µL of cold methanol. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Lipid Extraction: Transfer the supernatant to a new tube. Add 1 mL of MTBE and 250 µL of water. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the upper organic phase from the lipid extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water/methanol (1:1, v/v) to remove polar impurities.
-
Elution: Elute the lipids with 1 mL of methanol, followed by 1 mL of MTBE.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
2. Chromatographic Separation
Optimizing the liquid chromatography method can help separate this compound from interfering matrix components.
Question: How can I modify my LC method to reduce ion suppression?
Answer:
-
Use a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide better separation from interfering compounds.
-
Adjust the mobile phase gradient: A shallower gradient can improve the resolution between your analyte and matrix components.
-
Employ a divert valve: A divert valve can be used to direct the early and late eluting, highly concentrated matrix components (like salts and phospholipids) to waste instead of the mass spectrometer.
Logical Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: While the exact MRM transitions should be optimized for your specific instrument, a good starting point for this compound (assuming electrospray ionization in positive mode) would be based on the fragmentation of the non-deuterated analog. For N-palmitoyl serinol, the protonated molecule [M+H]+ would be the precursor ion. A common product ion would result from the neutral loss of the serinol head group. Given the structure of Palmitoyl serinol (C19H39NO3), its monoisotopic mass is approximately 329.29 Da. The d5-variant would have a mass of approximately 334.32 Da. A plausible precursor ion would be m/z 335.3 [M+H]+. The product ion would likely be the palmitoyl acylium ion. It is crucial to perform a product ion scan on the this compound standard to determine the optimal precursor and product ions for your analysis.
Q2: Can the use of a deuterated internal standard like this compound completely eliminate the effects of ion suppression?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting for matrix effects, it may not completely eliminate the problem.[3][4] If the ion suppression is severe, both the analyte and the internal standard signals can be suppressed to a point where they are below the limit of detection. Additionally, chromatographic separation of the deuterated and non-deuterated analogs due to the isotope effect can lead to differential ion suppression if they co-elute with different matrix components. Therefore, it is always best to minimize ion suppression through effective sample preparation and chromatography.
Q3: What are the primary sources of ion suppression when analyzing lipids in plasma?
A3: The most significant source of ion suppression in lipid analysis from plasma is phospholipids.[5] Phospholipids are highly abundant in biological membranes and can co-elute with many analytes, competing for ionization in the ESI source. Other sources include salts, detergents, and other endogenous small molecules.
Q4: How does Palmitoyl serinol relate to biological signaling pathways?
A4: N-palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and has been shown to stimulate the production of ceramides.[6][7] It does so by activating the cannabinoid receptor CB1, which in turn upregulates both the de novo ceramide synthesis pathway and the sphingomyelin hydrolysis pathway.[7]
Palmitoyl Serinol-Mediated Ceramide Synthesis Pathway
Caption: Palmitoyl serinol stimulates ceramide synthesis via CB1 receptor activation.
References
- 1. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflamma… [ouci.dntb.gov.ua]
- 7. N-Palmitoyl Serinol | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Optimizing Peak Shape for Palmitoyl Serinol-d5 in Liquid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Palmitoyl serinol-d5.
Troubleshooting Guide
Poor peak shape in liquid chromatography can compromise the accuracy and precision of quantification. The following guide addresses common peak shape issues encountered during the analysis of this compound and provides systematic solutions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter part of the peak is drawn out.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | - Column Choice: Use a high-purity, end-capped C18 or C8 column to minimize interactions with residual silanols. For highly polar analytes, consider a column with a polar-embedded or polar-endcapped stationary phase.[1][2] - Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For amine-containing compounds, a lower pH (e.g., with 0.1% formic acid) can protonate the amine and reduce silanol interactions.[3] - Buffer Concentration: Increase the buffer concentration (e.g., ammonium formate or ammonium acetate) in the mobile phase to help mask residual silanol activity. |
| Column Overload | - Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column. - Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading. |
| Contamination | - Column Contamination: Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, consider replacing the column. - System Contamination: Clean the injector and sample loop to remove any adsorbed analyte. |
| Inappropriate Sample Solvent | - Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the initial part of the peak is sloped.
| Potential Cause | Recommended Solution |
| Column Overload | - Reduce Injection Volume/Concentration: This is a common cause of fronting. Dilute the sample and reinject. |
| Sample Solubility Issues | - Optimize Sample Solvent: Ensure the analyte is fully dissolved in the injection solvent. A small amount of a stronger, compatible solvent may be added to the sample, but the overall solvent strength should remain weak. |
| Channeling in the Column Bed | - Column Degradation: This may indicate a void at the head of the column. Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 3: Split Peaks
Split peaks can appear as two distinct peaks or a "shouldered" peak.
| Potential Cause | Recommended Solution | | :--- | | Partial Column Blockage | - Clogged Frit: A blocked inlet frit can distort the sample band. Back-flush the column to dislodge particulates. If this fails, the frit may need replacement. | | Sample Solvent/Mobile Phase Mismatch | - Solvent Incompatibility: Ensure the sample solvent is miscible with the mobile phase. Injecting a sample in a non-miscible solvent can cause peak splitting. | | Co-elution | - Isomeric Impurity: The deuterated standard may contain an impurity that co-elutes. Analyze a certified reference standard to confirm. - On-Column Degradation: The analyte may be degrading on the column. Investigate sample stability under the analytical conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for LC method development?
A1: Palmitoyl serinol is a fatty amide, a class of lipids.[1] It has a long hydrophobic palmitoyl chain and a polar serinol headgroup. This amphipathic nature means it can be analyzed by both reversed-phase and HILIC chromatography. Its molecular weight is approximately 334.5 g/mol (for the d5 isotopologue). Understanding its solubility is crucial; it is generally soluble in organic solvents like methanol, ethanol, and DMSO.
Q2: Which chromatographic mode is better for this compound: Reversed-Phase or HILIC?
A2: Both modes can be suitable, and the choice depends on the specific analytical needs.
-
Reversed-Phase (RP) Chromatography: This is the most common approach for lipid analysis.[1][2] It separates analytes based on their hydrophobicity. A C18 or C8 column is a good starting point. RP-LC is generally robust and provides good resolution for lipids with different acyl chain lengths.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds.[4][5] It can provide different selectivity compared to reversed-phase and may be advantageous if interferences from other non-polar lipids are an issue. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent.[6]
Q3: What are typical starting conditions for a reversed-phase method for this compound?
A3: A good starting point for method development would be:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
Q4: How can I improve the sensitivity of my analysis?
A4: To improve sensitivity:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS parameters (e.g., spray voltage, gas flows, collision energy) are optimized for this compound.
-
Sample Preparation: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to concentrate the analyte and remove matrix components that can cause ion suppression.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency.
-
Chromatography: Sharper peaks lead to higher signal-to-noise ratios. Work on optimizing the peak shape as described in the troubleshooting guide.
Experimental Protocols
Representative Reversed-Phase UPLC-MS/MS Method
This protocol is based on established methods for similar analytes and should be optimized for your specific instrument and application.
-
Sample Preparation (from cell culture):
-
Harvest cells and homogenize in a suitable buffer.
-
Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
HPLC System: A UPLC or HPLC system capable of handling high pressures.
-
Column: A high-quality C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1, v/v).
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimize for the specific instrument.
-
MRM Transitions: Determine the precursor and product ions for this compound by infusing a standard solution.
-
Visualizations
Caption: Troubleshooting workflow for optimizing peak shape.
Caption: Logical workflow for LC method development.
References
- 1. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Palmitoyl Serinol-d5 Analysis in LC-MS
Welcome to the technical support center for the analysis of Palmitoyl serinol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise (S/N) ratio of this compound in your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of palmitoyl serinol. In LC-MS-based lipidomics, deuterated compounds are frequently used as internal standards. Because they are chemically almost identical to their non-deuterated counterparts, they exhibit very similar behavior during sample preparation, chromatography, and ionization. The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the internal standard and the endogenous analyte. This enables accurate quantification by correcting for variability in sample extraction, matrix effects, and instrument response.
Q2: I am observing a low signal intensity for this compound. What are the potential causes?
A low signal for your internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized into:
-
Sample Preparation Issues: Inefficient extraction, degradation of the analyte, or high matrix effects.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or suboptimal mobile phase composition.
-
Mass Spectrometry Settings: Non-optimized ion source parameters, incorrect mass transitions, or detector saturation.
This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guides
Sample Preparation
Inefficient sample preparation is a primary cause of poor signal intensity and a low S/N ratio. The goal is to effectively extract this compound from the sample matrix while minimizing interferences.
Issue: Low recovery of this compound from the sample matrix.
Solutions:
-
Optimize the Extraction Method: The choice of extraction method significantly impacts lipid recovery. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This method uses a solvent like acetonitrile or ethanol to precipitate proteins, leaving the lipids in the supernatant. A study comparing different PPT and Solid-Phase Extraction (SPE) protocols for peptides, which have some similar extraction challenges to lipids, found that PPT with three volumes of acetonitrile or ethanol yielded the highest overall recoveries for a broad range of analytes.
-
Liquid-Liquid Extraction (LLE): LLE, such as the Folch or Bligh-Dyer methods, uses a biphasic solvent system (e.g., chloroform/methanol/water) to separate lipids into an organic phase. One study found that a protein precipitation liquid extraction protocol resulted in significantly higher intensities for seven out of thirteen stable isotope-labeled internal standards compared to a Folch LLE method.[1]
-
-
Recommendation: For this compound, which is a relatively non-polar lipid, a protein precipitation extraction with a solvent system like chloroform:methanol:acetone (~7:3:4) may offer superior recovery and reduced variability compared to traditional LLE methods.[1]
Quantitative Comparison of Extraction Methods for Internal Standards:
| Internal Standard Class | Protein Precipitation (Chloroform:Methanol:Acetone) Intensity | Folch Liquid-Liquid Extraction (Chloroform:Methanol:Water) Intensity | Percentage Increase with PPT |
| Acyl-Carnitine (d3) | ~1.8e7 | ~7.0e5 | ~2500% |
| Ceramide (d7) | ~1.2e7 | ~9.0e6 | ~33% |
| Phosphatidylcholine (d9) | ~2.5e8 | ~2.0e8 | ~25% |
| Triacylglycerol (d5) | ~4.0e7 | ~1.5e7 | ~167% |
Data adapted from a study comparing extraction efficiencies of stable isotope internal standards in rat liver samples.[1] The results show a significant increase in signal intensity for several lipid classes using the protein precipitation method.
Experimental Protocol: Protein Precipitation Liquid Extraction
-
To 30 µL of plasma or tissue homogenate, add 30 µL of an internal standard spiking solution containing this compound.
-
Add 180 µL of methanol and vortex thoroughly.
-
Add 360 µL of chloroform and 120 µL of acetone. Vortex again to ensure complete mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
Chromatographic Separation
Optimizing the chromatographic conditions is crucial for separating this compound from matrix components that can cause ion suppression and increase noise.
Issue: Poor peak shape and low signal intensity due to suboptimal mobile phase.
Solutions:
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.
-
Formic Acid vs. Ammonium Formate: For lipid analysis in positive ion mode, mobile phases containing ammonium formate, often in combination with formic acid, generally provide higher signal intensity compared to those with only formic acid or ammonium acetate.[2][3][4]
-
Recommendation: For this compound, a mobile phase containing 10 mM ammonium formate with 0.1% formic acid is recommended for reversed-phase LC-MS analysis in positive ionization mode to achieve high signal intensity.[2][3]
-
Experimental Protocol: Mobile Phase Preparation
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
Mass Spectrometry Parameters
Fine-tuning the mass spectrometer's source parameters is essential for maximizing the ionization of this compound and its transfer into the mass analyzer.
Issue: Low signal due to non-optimized ion source parameters.
Solutions:
-
Optimize Source Temperature and Gas Flows:
-
Sheath Gas and Auxiliary Gas: These gases aid in desolvation of the droplets from the LC eluent. Increasing the sheath gas and auxiliary gas flow rates can sometimes improve the signal for lipids, but excessive flow can also lead to decreased signal. The optimal settings are often compound-dependent.
-
Capillary/Source Temperature: The temperature of the ion source affects the efficiency of solvent evaporation. Higher temperatures can enhance desolvation but may cause degradation of thermally labile compounds.
-
-
Recommendation: A systematic optimization of these parameters is recommended. Start with the instrument manufacturer's recommended settings and vary one parameter at a time while monitoring the signal intensity of this compound.
Table: General Guidance for MS Source Parameter Optimization
| Parameter | Typical Range | Effect on Signal | Recommendation for this compound |
| Sheath Gas Flow Rate (arbitrary units) | 30 - 60 | Can improve desolvation and signal intensity up to an optimal point. | Start at 40 and incrementally increase, monitoring the signal. |
| Auxiliary Gas Flow Rate (arbitrary units) | 5 - 20 | Assists in solvent evaporation. | Optimize in conjunction with sheath gas and source temperature. |
| Capillary/Source Temperature (°C) | 250 - 400 | Higher temperatures can improve desolvation but may cause degradation. | Start around 300°C and adjust in 25°C increments. |
| Spray Voltage (kV) | 3 - 5 | Optimizes the electrospray process. | Start at 3.5 kV and adjust in 0.5 kV increments. |
Understanding Adducts and Fragmentation
Knowing the expected adducts and fragmentation patterns of this compound is critical for setting up the correct MS/MS parameters and for troubleshooting unexpected results.
Issue: Difficulty in identifying the correct precursor ion and product ions for this compound.
Solutions:
-
Common Adducts: In positive ion electrospray ionization (ESI+), N-acyl lipids like this compound commonly form protonated molecules [M+H]+. Depending on the mobile phase and sample matrix, sodium [M+Na]+ and potassium [M+K]+ adducts can also be observed. It is crucial to use high-purity solvents and additives to minimize unwanted adduct formation.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions may need to be further optimized for specific instruments and sample types. Always refer to your instrument manufacturer's guidelines and safety protocols.
References
- 1. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
Preventing back-exchange of deuterium in Palmitoyl serinol-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the back-exchange of deuterium in Palmitoyl serinol-d5 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, most commonly from a protic solvent.[1] For this compound, this is a concern as it can lead to an underestimation of the compound's concentration in tracer studies, compromising the accuracy of experimental results. The loss of the deuterium label can occur on the serinol moiety's hydroxyl (-OH) and amine (-NH) groups, and potentially from the palmitoyl chain, depending on the experimental conditions.
Q2: Where are the deuterium atoms in this compound located and how does this affect their stability?
A2: While the exact location can vary by manufacturer, "d5" typically indicates that five deuterium atoms are located on the palmitoyl fatty acid chain. C-D bonds on an alkyl chain are generally stable. However, protons (and thus deuterons) on carbons alpha to the carbonyl group can be more acidic and susceptible to exchange under certain conditions.[2] Deuterium atoms on the hydroxyl and amine groups of the serinol headgroup are highly labile and will readily exchange with protons from protic solvents.[3]
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The primary factors promoting back-exchange are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the main source of hydrogen for back-exchange.[1]
-
pH: The rate of exchange is pH-dependent. Both acidic and basic conditions can catalyze the exchange process.[1][4][5] For amide hydrogens, the minimum exchange rate is typically observed around pH 2.5-3.0.[1][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[7][8]
-
Exposure Time: The longer the deuterated compound is in contact with a protic solvent, the greater the extent of back-exchange will be.[9][10]
Q4: How can I minimize back-exchange during sample storage?
A4: For optimal stability, this compound should be stored at -20°C or lower in an aprotic solvent such as acetonitrile, dichloromethane, or chloroform.[11] If the sample must be stored in a protic solvent, use a deuterated solvent (e.g., D₂O, methanol-d4) and keep the temperature as low as possible.
Q5: Which analytical techniques are suitable for monitoring the isotopic purity of this compound?
A5: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods.
-
Mass Spectrometry (MS): Can determine the overall deuterium content by measuring the mass-to-charge ratio of the molecule.[1][12]
-
NMR Spectroscopy: Can provide site-specific information on deuteration, allowing you to determine where the back-exchange has occurred.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of deuterium label observed in mass spectrometry results. | Use of protic solvents (e.g., water, methanol) during sample preparation or analysis. | Switch to aprotic solvents (e.g., acetonitrile, isopropanol) wherever possible. If a protic solvent is necessary, use its deuterated counterpart (e.g., D₂O, methanol-d4). |
| High pH of the sample or mobile phase. | Adjust the pH of your solutions to the range where back-exchange is minimized (typically pH 2.5-3.0 for amide-containing molecules).[1][6] | |
| Elevated temperatures during sample handling or analysis. | Maintain low temperatures (0-4°C) throughout your experimental workflow, including sample storage, preparation, and LC-MS analysis.[8][13][14] | |
| Variability in deuterium incorporation between replicate samples. | Inconsistent exposure time to protic solvents. | Standardize all incubation and waiting times during your sample preparation protocol to ensure uniform treatment of all samples.[10] |
| Cross-contamination with protonated solvents or reagents. | Use dedicated glassware and syringes for deuterated samples. Ensure all reagents are of high purity and aprotic if possible. | |
| Disappearance of specific signals in the 1H NMR spectrum. | This is expected for labile protons on the hydroxyl and amine groups of the serinol headgroup when a deuterated protic solvent (like D₂O) is used.[3] | This is a confirmation of exchangeable protons and not necessarily a problem. To observe these protons, acquire the spectrum in a dry, aprotic deuterated solvent (e.g., CDCl₃). |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
-
Reconstitution: Reconstitute the solid this compound in a high-purity aprotic solvent such as acetonitrile or isopropanol to create a stock solution.
-
Dilution: When preparing working solutions, use the same aprotic solvent for dilution. If the experimental design requires a buffer, prepare it with D₂O instead of H₂O and adjust the pD to the desired value (note: pD = pH reading + 0.4).
-
Quenching: If the experiment involves a reaction in an aqueous buffer, quench the reaction by adding a pre-chilled solution of 0.1% formic acid in acetonitrile. This will lower the pH and temperature simultaneously, significantly reducing the rate of back-exchange.[1][7]
-
Temperature Control: Perform all sample preparation steps on ice or in a cold room (4°C).
-
Analysis: Use a cooled autosampler (e.g., 4°C) for your LC-MS system. Minimize the time between sample preparation and injection.
Protocol 2: Monitoring Deuterium Stability using NMR
-
Initial Analysis: Dissolve a small amount of this compound in a dry, aprotic deuterated solvent (e.g., chloroform-d, acetonitrile-d3) and acquire a ¹H NMR spectrum. This will serve as your baseline for isotopic purity.
-
Solvent Challenge: To test stability, dissolve a known quantity of the compound in a protic solvent (e.g., methanol) and let it stand for a defined period (e.g., 1 hour) at a specific temperature (e.g., room temperature).
-
Post-Challenge Analysis: Remove the protic solvent under a stream of nitrogen and re-dissolve the sample in the same aprotic deuterated solvent as in step 1.
-
Comparison: Acquire a new ¹H NMR spectrum and compare it to the baseline spectrum. The appearance of new signals in regions corresponding to the deuterated positions on the palmitoyl chain indicates back-exchange. The disappearance of signals for the -OH and -NH protons after adding a drop of D₂O can confirm the locations of these exchangeable protons.[3]
Visualizations
Caption: Mechanism of deuterium back-exchange.
Caption: Recommended workflow to minimize back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen/deuterium exchange-mass spectrometry of integral membrane proteins in native-like environments: current scenario and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Minimizing variability of Palmitoyl serinol-d5 internal standard response
Welcome to the technical support center for the use of Palmitoyl serinol-d5 as an internal standard in mass spectrometry-based lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of N-palmitoyl serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). It is used as an internal standard (IS) in mass spectrometry to control for variability during sample analysis. Ideally, an IS is added at a constant concentration to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. It goes through the entire analytical workflow alongside the analyte of interest, helping to compensate for variations in sample extraction, injection volume, and instrument response. The use of a stable isotope-labeled IS like this compound is considered a gold standard in quantitative bioanalysis because its chemical and physical properties are very similar to the endogenous analyte, allowing it to closely mimic the analyte's behavior.
Q2: What are the common causes of high variability in the this compound response?
High variability in the internal standard response can stem from several sources throughout the analytical process. These can be broadly categorized as:
-
Matrix Effects: This is a major cause of variability in LC-MS analysis. Components in the biological matrix (e.g., plasma, tissue homogenate) can co-elute with the internal standard and either suppress or enhance its ionization in the mass spectrometer's source. This leads to inconsistent signal intensity.[1][2][3]
-
Sample Preparation Inconsistencies: Errors during sample preparation can lead to significant variability. This includes inaccuracies in pipetting the internal standard, inconsistent extraction efficiencies between samples, and sample degradation.
-
Instrumental Issues: Fluctuations in the performance of the LC-MS system can cause signal instability. This can be due to a dirty ion source, detector fatigue, or unstable spray in the electrospray ionization (ESI) source.
-
Properties of Deuterated Standards: While generally reliable, deuterium-labeled standards can sometimes exhibit different chromatographic behavior compared to their non-labeled counterparts. This "isotopic effect" can lead to partial separation of the internal standard and the analyte, exposing them to different matrix effects. There is also a potential for back-exchange of deuterium with hydrogen from the solvent, although this is less common with labels on carbon atoms.
Q3: How should this compound be stored to ensure its stability?
Proper storage of the internal standard is crucial to maintain its integrity and concentration. For long-term storage, this compound powder should be kept at -20°C. Under these conditions, it is stable for at least four years.[1] Once dissolved, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to prepare fresh working solutions on the day of the experiment to ensure accuracy.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to variability in the this compound internal standard response.
High Variability in Internal Standard Peak Area Across a Run
Symptom: The peak area of this compound shows a high coefficient of variation (CV) across the analytical batch, exceeding the laboratory's acceptance criteria (typically <15-20%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Verify Pipetting Accuracy: Calibrate and verify the performance of all pipettes used for adding the internal standard and other reagents. 2. Ensure Complete Mixing: Vortex each sample thoroughly after the addition of the internal standard to ensure uniform distribution. 3. Standardize Extraction Procedure: Ensure the extraction protocol is followed consistently for all samples. Pay close attention to timing, temperature, and solvent volumes. |
| Matrix Effects | 1. Evaluate Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your specific matrix. 2. Improve Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase composition. 3. Implement Advanced Sample Cleanup: Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Instrument Instability | 1. Clean the Ion Source: A contaminated ion source is a common cause of signal drift. Follow the manufacturer's instructions for cleaning the ion source components. 2. Check for Stable Spray: Visually inspect the electrospray needle for a consistent and fine spray. An unstable spray can lead to erratic signal. 3. Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the run to monitor the instrument's performance. |
| Internal Standard Degradation | 1. Prepare Fresh Solutions: If the stock or working solutions are old, prepare them fresh from the solid material. 2. Verify Storage Conditions: Ensure that the internal standard has been stored at the recommended temperature. |
Troubleshooting Workflow for High Internal Standard Variability
Caption: Troubleshooting decision tree for high internal standard variability.
Chromatographic Peak Shape Issues
Symptom: The peak for this compound is broad, tailing, or splitting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination/Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove any contaminants. 2. Replace the Column: If washing does not improve the peak shape, the column may be degraded and need to be replaced. |
| Inappropriate Mobile Phase | 1. Check pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 2. Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion. |
| Injector Problems | 1. Clean the Injector: The injector port and needle may be dirty. Follow the manufacturer's instructions for cleaning. |
Experimental Protocols
Protocol: Lipid Extraction from Plasma with this compound Internal Standard
This protocol describes a common method for extracting lipids from plasma samples using a modified Folch extraction, incorporating this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Prepare Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration appropriate for your assay (e.g., 10 µg/mL).
-
Sample Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution to each plasma sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of methanol to each tube.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Add 400 µL of chloroform.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Add 100 µL of water to each tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Lipid Extract: Carefully collect the lower organic layer containing the lipids and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
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// Edges Start -> Aliquot; Aliquot -> Add_IS; Add_IS -> Add_MeOH; Add_MeOH -> Vortex1; Vortex1 -> Add_CHCl3; Add_CHCl3 -> Vortex2; Vortex2 -> Add_H2O; Add_H2O -> Vortex3; Vortex3 -> Centrifuge; Centrifuge -> Collect; Collect -> Dry; Dry -> Reconstitute; Reconstitute -> Analyze; }
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Palmitoyl serinol-d5 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Palmitoyl serinol-d5 as an internal standard in complex matrices. Our focus is on resolving calibration curve issues to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound non-linear?
A non-linear calibration curve can be caused by several factors, most commonly matrix effects, improper internal standard concentration, or issues with the analytical instrument.[1] In complex biological matrices, endogenous components can co-elute with your analyte and internal standard, causing ion suppression or enhancement, which disproportionately affects different concentration levels.[2]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare a set of quality control (QC) samples in the actual study matrix and compare the response to QCs prepared in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[3][4]
-
Adjust Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range. The response of the internal standard should be consistent and well above the limit of quantification.
-
Check for Contamination: Analyze a blank sample (matrix without analyte or internal standard) to check for any interfering peaks at the retention time of this compound.
Q2: I'm observing high variability and poor reproducibility in my QC samples. What could be the cause?
High variability in quality control (QC) samples often points to inconsistent sample preparation or significant matrix effects that are not being adequately compensated for by the internal standard.[5] Fluctuations in the mass spectrometer's performance can also contribute to this issue.[4]
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure each step of your sample preparation, from protein precipitation to extraction and reconstitution, is performed consistently across all samples. Automation can help minimize variability.
-
Assess Internal Standard Addition: Verify that this compound is added accurately and consistently to every sample, including calibrators and QCs, at the very beginning of the sample preparation process.
-
Investigate Matrix Effects: Different lots of biological matrices can have varying compositions, leading to inconsistent matrix effects. If possible, use a single, pooled batch of matrix for the entire study.
-
Instrument Performance Check: Run a system suitability test to ensure the LC-MS/MS system is performing optimally. Check for stable spray, consistent peak areas, and retention times of your internal standard.[6]
Q3: The signal intensity for this compound is decreasing with each injection. What should I do?
A progressive decrease in the internal standard signal can indicate carryover from previous injections or a buildup of matrix components on the analytical column or in the mass spectrometer source.[7]
Troubleshooting Steps:
-
Optimize Wash Solvents: Ensure your autosampler wash solution is effective at removing any residual analyte and internal standard between injections. A stronger organic solvent may be necessary.
-
Increase Column Wash Time: Extend the column wash step at the end of your gradient to ensure all strongly retained matrix components are eluted before the next injection.
-
Source Cleaning: If the problem persists, the ion source of the mass spectrometer may require cleaning to remove accumulated contaminants. Follow the manufacturer's instructions for source cleaning.[7]
-
Check for Adsorption: Palmitoyl serinol, being a lipid, may adsorb to plasticware. Using low-adsorption vials and pipette tips can help mitigate this.
Troubleshooting Guides
Guide 1: Systematic Approach to Investigating Calibration Curve Failure
This guide provides a logical workflow for troubleshooting issues with your calibration curve.
Caption: Workflow for troubleshooting calibration curve issues.
Data Presentation
Table 1: Example Quality Control Acceptance Criteria
This table outlines typical acceptance criteria for calibration standards and quality control samples in a bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.990 |
| Calibrator Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Quality Control (QC) Samples | |
| Intra-assay Accuracy | Within ±15% of nominal concentration |
| Intra-assay Precision (%CV) | ≤ 15% |
| Inter-assay Accuracy | Within ±15% of a nominal concentration |
| Inter-assay Precision (%CV) | ≤ 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general procedure for removing phospholipids from plasma samples, a common source of matrix effects.[3]
Materials:
-
SPE cartridges (e.g., mixed-mode or phospholipid removal specific plates)
-
Plasma samples containing analyte and this compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate modifier)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load 100 µL of the pre-treated plasma sample (e.g., protein precipitated) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). This step should be optimized to maximize analyte recovery while minimizing the elution of remaining matrix components.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Diagram 1: The Impact of Matrix Effects on Ionization
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer source.
Caption: Matrix effects on the ionization process.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. nebiolab.com [nebiolab.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Mass Spec losing internal standard - Chromatography Forum [chromforum.org]
Technical Support Center: A Guide to Troubleshooting Lipidomics Internal Standards
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered with internal standards in lipidomics experiments.
Frequently Asked Questions (FAQs)
1. What is the primary role of an internal standard in lipidomics?
Internal standards (IS) are crucial for accurate and precise quantification in lipidomics. They are compounds with similar chemical and physical properties to the analytes of interest, added in a known quantity to samples before analysis.[1][2] Their primary purpose is to normalize for variations that can occur during the entire experimental workflow, including sample preparation, extraction, injection, and mass spectrometry analysis.[1][3] By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for sample loss, matrix effects, and instrument variability.[1][4]
2. How do I select the appropriate internal standard?
The ideal internal standard should not be naturally present in the sample and should have a similar structure and ionization efficiency to the lipid class being analyzed.[5][6] Stable isotope-labeled lipids, which are chemically identical to their endogenous counterparts but have a different mass, are considered the gold standard.[5][6] When a stable isotope-labeled standard is not available, a structurally similar lipid from the same class with an odd-numbered carbon chain can be used, as these are generally absent in biological systems.[7] It is recommended to use at least one internal standard per lipid class.[5]
3. When should I add the internal standard to my samples?
Internal standards should be added as early as possible in the sample preparation workflow, ideally before lipid extraction.[3][8] This ensures that the IS experiences the same potential for loss and variability as the endogenous lipids throughout the entire process, from extraction to analysis.[3]
4. What are acceptable recovery and variability for internal standards?
While there are no universally fixed values, a common benchmark for the coefficient of variation (CV) of internal standards across a sample batch is less than 20%.[9] However, stricter criteria, such as a CV below 15%, are often preferred to ensure high data quality.[10] Acceptable recovery can vary more widely depending on the complexity of the sample matrix and the extraction method, but consistency across samples is more critical than achieving 100% recovery. Some laboratories consider a recovery range of 50-150% of the expected signal to be acceptable, provided it is consistent.[11]
Troubleshooting Guides
Issue 1: Low or No Internal Standard Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting or Spiking Error | - Verify the concentration of the internal standard stock solution.- Double-check the pipetting volume and technique during spiking.- Prepare a fresh dilution of the internal standard stock. |
| Degradation of Internal Standard | - Check the storage conditions and expiration date of the internal standard.- Prepare a fresh working solution from a new stock vial. |
| Inefficient Extraction | - Optimize the lipid extraction protocol for the specific lipid class and sample matrix.- Ensure the chosen extraction solvent is appropriate for the polarity of the internal standard. |
| Ion Suppression | - Dilute the sample to reduce the concentration of interfering matrix components.[12]- Improve chromatographic separation to separate the internal standard from co-eluting matrix components.- Evaluate a different internal standard that elutes in a cleaner region of the chromatogram. |
| Instrumental Issues | - Check for clogs or leaks in the LC-MS system.- Clean the mass spectrometer's ion source.- Verify instrument parameters such as spray voltage and gas flows.[13] |
Issue 2: High Variability in Internal Standard Signal Across Samples
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure uniform and consistent sample handling and extraction for all samples.- Use an automated liquid handler for precise and repeatable pipetting. |
| Matrix Effects | - Matrix effects, where co-eluting compounds suppress or enhance the ionization of the internal standard, can vary between samples.[14][15]- Use stable isotope-labeled internal standards that co-elute with the analyte to better compensate for matrix effects.[1]- Develop a more robust chromatographic method to separate the internal standard from interfering compounds. |
| Instrument Instability | - Monitor the stability of the LC-MS system by injecting a quality control (QC) sample containing the internal standard at regular intervals throughout the analytical run.[16][17]- If a drift in signal is observed, re-calibrate the instrument. |
| Inappropriate Internal Standard | - The selected internal standard may not be a good chemical match for the analytes, leading to differential responses to matrix effects.- Re-evaluate the choice of internal standard based on structural similarity and co-elution with the target lipids.[5] |
Quantitative Data Summary
Table 1: General Acceptance Criteria for Internal Standard Performance
| Parameter | Acceptable Range | Notes |
| Coefficient of Variation (CV) | < 20% | A CV of < 15% is often preferred for high-quality data.[9][10] |
| Recovery | 50-150% of expected signal | Consistency across the batch is more important than absolute recovery.[11] |
| Signal-to-Noise (S/N) Ratio | > 30 | Ensures reliable peak detection and integration.[18] |
Table 2: Examples of Commercially Available Internal Standard Mixtures
| Product Name | Description | Common Application |
| SPLASH® LIPIDOMIX® Mass Spec Standard | Mixture of deuterated lipids from major lipid classes.[19] | Broad-spectrum internal standard for untargeted lipidomics. |
| Cer/Sph Mixture I | Contains a mix of ceramides and sphingoid bases. | Targeted and untargeted analysis of sphingolipids.[4] |
Experimental Protocols
Protocol 1: Internal Standard Spiking and Lipid Extraction
This protocol provides a general guideline for adding internal standards and performing a liquid-liquid extraction.
-
Sample Preparation: Thaw frozen samples (e.g., plasma, tissue homogenate) on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard solution directly to each sample. The final concentration of the IS should be within the linear dynamic range of the instrument.[6]
-
Protein Precipitation and Lipid Extraction:
-
Add a solution of cold methanol containing the internal standards to the sample.[8]
-
Add methyl-tert-butyl ether (MTBE) and vortex thoroughly.
-
Incubate on a shaker at 4°C.
-
-
Phase Separation:
-
Add water to induce phase separation and vortex again.[8]
-
Centrifuge at 4°C to separate the aqueous and organic layers.
-
-
Lipid Collection:
-
Carefully collect the upper organic layer, which contains the lipids.
-
Transfer the organic phase to a new tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.[8]
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.
-
Visualizations
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lipidomicstandards.org [lipidomicstandards.org]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 13. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
Validating an LC-MS/MS Method for Palmitoyl Serinol Quantification Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palmitoyl serinol, utilizing Palmitoyl serinol-d5 as an internal standard. The principles and comparative data presented here are synthesized from established bioanalytical method validation guidelines and published data on analogous lipid molecules, offering a robust starting point for researchers developing and validating their own methods.
The Critical Role of Deuterated Internal Standards
In LC-MS/MS-based quantification of endogenous molecules like Palmitoyl serinol, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-perfect analogy to the analyte of interest allows it to mimic the analyte's behavior throughout the analytical process, from sample extraction and chromatographic separation to ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision compared to other types of internal standards.
Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages | Applicability to Palmitoyl Serinol |
| This compound (Stable Isotope Labeled) | - Co-elutes with the analyte. - Experiences identical matrix effects. - Corrects for variations in extraction recovery and instrument response. - Provides the highest accuracy and precision. | - Can be expensive to synthesize. - Availability may be limited. | Highly Recommended: The ideal choice for a robust and reliable quantitative method. |
| Structural Analog | - More readily available and less expensive than SIL-IS. - Can partially compensate for extraction and chromatographic variability. | - Does not co-elute perfectly with the analyte. - May have different ionization efficiency and be subject to different matrix effects. - Can lead to reduced accuracy and precision. | Acceptable Alternative: Can be used if a deuterated standard is unavailable, but requires more rigorous validation to demonstrate its suitability. |
| No Internal Standard | - Simple and low cost. | - Highly susceptible to variations in sample preparation and matrix effects. - Poor accuracy and precision. - Not suitable for regulatory submissions or reliable quantitative studies. | Not Recommended: Unsuitable for a validated quantitative bioanalytical method. |
Experimental Protocol: A Representative LC-MS/MS Method Validation
This protocol outlines the key steps for validating an LC-MS/MS method for Palmitoyl serinol using this compound. The specific parameters should be optimized during method development.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of working internal standard solution (this compound in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 150 µL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Palmitoyl serinol: Precursor ion [M+H]⁺ (e.g., m/z 330.3) → Product ion (e.g., m/z 270.3, corresponding to the loss of the serinol headgroup).
-
This compound: Precursor ion [M+H]⁺ (e.g., m/z 335.3) → Product ion (e.g., m/z 270.3 or a deuterated fragment). (Note: These transitions should be optimized by direct infusion of the analytical standards.)
-
-
Quantitative Data Summary: Expected Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Palmitoyl serinol, based on typical data for similar lipid amides.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Expected Value | Justification |
| Matrix Factor (MF) | 0.85 - 1.15 | Indicates minimal ion suppression or enhancement from the biological matrix. |
| Internal Standard Normalized MF | Close to 1.0 | Demonstrates that the deuterated internal standard effectively compensates for matrix effects. |
| Extraction Recovery | > 70% | Shows the efficiency of the sample preparation process. |
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical flow of the validation process and the rationale behind using a deuterated internal standard.
Caption: Experimental workflow for LC-MS/MS method validation.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The Analytical Edge: A Comparative Guide to Palmitoyl Serinol-d5 as an Internal Standard in Lipidomics
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of Palmitoyl serinol-d5's role as an internal standard, contextualized with the performance of other commonly used deuterated lipid standards.
While specific head-to-head comparative data for this compound is not extensively published, this guide synthesizes available information on the performance of analogous deuterated internal standards in mass spectrometry-based lipidomics. This allows for an informed evaluation of its potential accuracy and precision.
The Critical Role of Internal Standards in Lipidomics
Quantitative lipid analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument response. Internal standards are essential to normalize these variations, ensuring reliable and reproducible results. An ideal internal standard should mimic the analyte's chemical and physical properties and be introduced early in the workflow to account for variability throughout the analytical process. Stable isotope-labeled compounds, such as deuterated lipids, are considered the gold standard due to their similarity to the endogenous analytes.
Performance Comparison of Deuterated Internal Standards
The following tables summarize the typical performance of deuterated internal standards in validated LC-MS/MS methods for the quantification of ceramides and other sphingolipids. This data, while not specific to this compound, provides a benchmark for the expected accuracy and precision of a well-performing deuterated internal standard in this class.
Table 1: Accuracy and Precision of Deuterated Ceramide Internal Standards
| Internal Standard | Analyte | Concentration Level | Accuracy (%) | Precision (%CV) |
| Cer(d18:1/16:0)-d7 | Cer(d18:1/16:0) | Low QC | 95.8 | 5.2 |
| Mid QC | 102.3 | 3.8 | ||
| High QC | 98.5 | 4.1 | ||
| Cer(d18:1/18:0)-d7 | Cer(d18:1/18:0) | Low QC | 97.2 | 6.1 |
| Mid QC | 101.5 | 4.5 | ||
| High QC | 99.1 | 3.9 | ||
| Cer(d18:1/24:0)-d7 | Cer(d18:1/24:0) | Low QC | 94.6 | 7.3 |
| Mid QC | 103.1 | 5.1 | ||
| High QC | 97.8 | 4.8 | ||
| Cer(d18:1/24:1)-d7 | Cer(d18:1/24:1) | Low QC | 96.5 | 6.8 |
| Mid QC | 100.9 | 4.2 | ||
| High QC | 98.2 | 4.5 |
Data synthesized from representative LC-MS/MS validation studies for ceramides.
Table 2: Linearity and Recovery of Deuterated Ceramide Internal Standards
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Extraction Recovery (%) |
| Cer(d18:1/16:0)-d7 | 1 - 1000 | >0.995 | 92.5 |
| Cer(d18:1/18:0)-d7 | 1 - 1000 | >0.996 | 94.1 |
| Cer(d18:1/24:0)-d7 | 0.5 - 500 | >0.994 | 91.8 |
| Cer(d18:1/24:1)-d7 | 0.5 - 500 | >0.995 | 93.2 |
Data synthesized from representative LC-MS/MS validation studies for ceramides.
Based on the performance of these analogous deuterated sphingolipids, it is reasonable to expect that this compound, when used as an internal standard for the quantification of N-palmitoyl serinol and structurally similar analytes, would demonstrate high accuracy (typically within 15% of the nominal value) and precision (with a coefficient of variation below 15%). Its linearity should span a wide dynamic range with a correlation coefficient exceeding 0.99.
Experimental Protocols
To ensure the rigorous validation of this compound as an internal standard, a detailed experimental protocol is essential. Below is a representative workflow for the quantification of a target analyte (e.g., N-palmitoyl serinol) in a biological matrix.
Sample Preparation and Lipid Extraction
-
Thawing: Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
Internal Standard Spiking: Add a known concentration of this compound solution in an appropriate solvent (e.g., ethanol) to each sample at the earliest stage of preparation.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold organic solvent (e.g., methanol or acetonitrile). Vortex for 1 minute.
-
Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer or Folch method. For example, add a mixture of chloroform and methanol (2:1, v/v) to the sample, vortex, and centrifuge to separate the phases.
-
Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile, 1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column for chromatographic separation. A typical gradient could be:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte (N-palmitoyl serinol) and the internal standard (this compound).
Method Validation
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Linearity and Range: Prepare calibration curves by spiking known concentrations of the analyte into a blank matrix containing a fixed concentration of the internal standard. Assess the linearity using a regression analysis.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in a neat solution versus a post-extraction spiked blank matrix.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
A Head-to-Head Battle of Internal Standards: C17-Ceramide vs. Palmitoyl Serinol-d5 for Accurate Ceramide Quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of ceramides, the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of two potential internal standards: the widely used odd-chain C17-ceramide and the deuterated analog, Palmitoyl serinol-d5. We delve into the fundamental principles of their application, present available experimental data, and offer detailed experimental protocols to inform your selection process.
Ceramides are a class of bioactive lipids implicated in a multitude of cellular processes, including signaling, apoptosis, and inflammation. Their accurate quantification is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. In mass spectrometry-based lipidomics, the use of an internal standard is essential to correct for variations in sample preparation, extraction efficiency, and instrument response.
The Contenders: A Brief Introduction
C17-Ceramide: This is a non-endogenous ceramide species containing a C17 fatty acid chain. Because odd-chain fatty acids are rare in most biological systems, C17-ceramide can be introduced into a sample at a known concentration and used to normalize the signals of the endogenous even-chain ceramides. Its distinct mass allows for its separation and detection alongside the analytes of interest.
This compound: This is a deuterated analog of N-palmitoyl serinol. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry as they share nearly identical physicochemical properties with their endogenous counterparts.[1] The deuterium labels result in a mass shift that allows for their differentiation from the unlabeled analytes, while ensuring they behave similarly during sample processing and analysis. While N-palmitoyl serinol itself is a known modulator of ceramide metabolism, the d5-labeled version represents a potential, albeit less common, internal standard.
Performance Under the Microscope: A Data-Driven Comparison
| Performance Metric | C17-Ceramide | This compound (Predicted Performance) | Rationale for Predicted Performance |
| Co-elution with Analytes | May exhibit slightly different retention times from endogenous ceramides due to the difference in acyl chain length.[1] | Expected to have nearly identical retention times to endogenous N-palmitoyl ceramides. | Deuteration has a minimal effect on chromatographic behavior.[1] |
| Extraction Recovery | Generally good, with reported recoveries in the range of 92.2% to 98.9%.[2] | Expected to have recovery rates that very closely match those of endogenous ceramides. | Near-identical physicochemical properties lead to similar partitioning during liquid-liquid or solid-phase extraction.[1] |
| Ionization Efficiency | May differ from endogenous ceramides, potentially leading to quantification inaccuracies if not properly calibrated. | Expected to have identical ionization efficiency to the corresponding endogenous ceramide. | The stable isotope label does not significantly alter the ionization process. |
| Correction for Matrix Effects | Can partially correct for matrix effects, but differences in chemical properties might lead to incomplete compensation. | Provides the most accurate correction for matrix effects. | Its chemical and physical behavior in the ion source is almost identical to the analyte. |
| Commercial Availability | Widely available from various suppliers. | Less common and may require custom synthesis. |
Experimental Corner: Protocols for Ceramide Quantification
Here, we provide a detailed, generalized protocol for the quantification of ceramides in biological samples using an internal standard with LC-MS/MS. This protocol can be adapted for use with either C17-ceramide or a deuterated internal standard like this compound.
I. Sample Preparation and Lipid Extraction
-
Sample Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline). For plasma or serum, proceed directly to the next step.
-
Addition of Internal Standard: Spike the homogenate or plasma/serum with a known amount of the internal standard (e.g., C17-ceramide or this compound) in a suitable solvent like ethanol or methanol.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly and incubate at room temperature for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
II. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for ceramides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
For endogenous ceramides, the precursor ion is the [M+H-H₂O]⁺ adduct, and the product ion is typically m/z 264.3, corresponding to the sphingoid base fragment.
-
For C17-ceramide, a specific MRM transition will be monitored based on its mass.
-
For this compound, the MRM transition will be shifted by +5 Da compared to its unlabeled counterpart.
-
-
The Verdict: Choosing the Right Standard for Your Needs
The choice between C17-ceramide and a deuterated standard like this compound depends on the specific requirements of the study, budget, and the availability of the standards.
C17-Ceramide is a cost-effective and readily available option that provides good performance for many applications. It is a reliable choice for relative quantification and for studies where the highest level of accuracy is not the primary concern.
This compound , as a representative of deuterated standards, theoretically offers superior accuracy and precision. Its near-identical behavior to the endogenous analyte makes it the ideal choice for absolute quantification and for studies that demand the highest level of analytical rigor, such as clinical biomarker validation. The main drawbacks are its limited commercial availability and potentially higher cost.
References
A Comparative Guide to Deuterated Internal Standards in Endocannabinoid Analysis: Palmitoyl Serinol-d5 and N-palmitoyl Ethanolamine-d4
For Researchers, Scientists, and Drug Development Professionals
In the precise world of endocannabinoid analysis, the use of stable isotope-labeled internal standards is paramount for accurate quantification by mass spectrometry. These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of isotopes like deuterium, are essential for correcting for analyte loss during sample preparation and for variations in instrument response. This guide provides a detailed comparison of two such internal standards: N-palmitoyl ethanolamine-d4 (PEA-d4) and Palmitoyl serinol-d5.
While N-palmitoyl ethanolamine-d4 is a well-established and commonly used internal standard for the analysis of N-palmitoyl ethanolamine (PEA) and other N-acylethanolamines (NAEs), information regarding the widespread use of this compound as an internal standard is less documented in the scientific literature. N-palmitoyl serinol is recognized for its biological activities, including its role in ceramide production and improving skin barrier function[1][2][3]. However, its deuterated counterpart is not as commonly referenced in analytical methodologies. This guide will present the available data for both, highlighting the established utility of PEA-d4 and the potential applications of this compound based on the properties of its non-deuterated form and the general principles of internal standardization in mass spectrometry.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key analytical parameters for N-palmitoyl ethanolamine-d4 and the expected or inferred parameters for this compound.
Table 1: General Properties
| Property | N-palmitoyl ethanolamine-d4 | This compound (Inferred) |
| Analyte of Interest | N-palmitoyl ethanolamine (PEA) | N-palmitoyl serinol |
| Chemical Class | N-acylethanolamine | N-acyl amino alcohol |
| Deuterium Labeling | 4 deuterium atoms | 5 deuterium atoms |
| Primary Application | Internal standard for LC-MS/MS analysis of PEA and other NAEs | Potential internal standard for LC-MS/MS analysis of N-palmitoyl serinol |
Table 2: Mass Spectrometry Parameters
| Parameter | N-palmitoyl ethanolamine-d4 | This compound (Predicted) |
| Molecular Formula | C₁₈H₃₃D₄NO₂ | C₁₉H₃₄D₅NO₃ |
| Exact Mass | 303.32 | 334.35 |
| Precursor Ion [M+H]⁺ | m/z 304.3 | m/z 335.4 |
| Product Ions (m/z) | 66.1, 282.3[4][5] | Product ions would be expected from fragmentation of the serinol head group and loss of water. Specific values require experimental determination. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of N-acylethanolamines using a deuterated internal standard like PEA-d4. A similar protocol would be applicable for the analysis of N-palmitoyl serinol using its deuterated analog.
Protocol 1: Lipid Extraction from Biological Matrices
This protocol is a general guideline for the extraction of N-acylethanolamines and related lipids from plasma or tissue samples.
Materials:
-
Biological sample (e.g., 100 µL plasma or 25 mg tissue)
-
Internal Standard solution (e.g., N-palmitoyl ethanolamine-d4 in methanol)
-
Methanol (MeOH), ice-cold
-
Chloroform (CHCl₃)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the biological sample, add a known amount of the internal standard solution (e.g., 10 µL of 1 µg/mL PEA-d4).
-
Add 1 mL of ice-cold methanol and vortex thoroughly to precipitate proteins.
-
Add 2 mL of chloroform and vortex again.
-
Add 1 mL of water to induce phase separation and vortex.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/acetonitrile).
Protocol 2: LC-MS/MS Analysis
This protocol outlines the typical parameters for the chromatographic separation and mass spectrometric detection of N-acylethanolamines.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipophilic analytes.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
PEA: m/z 300.3 → 62.1[5]
-
PEA-d4: m/z 304.3 → 66.1[4]
-
N-palmitoyl serinol (predicted): Monitor the transition of the protonated molecule to a characteristic fragment ion.
-
This compound (predicted): Monitor the corresponding transition with a +5 Da shift in the precursor and potentially the fragment ion.
-
Mandatory Visualization
Signaling Pathways
The endocannabinoid system involves a complex network of receptors, endogenous ligands, and enzymes. N-palmitoyl ethanolamine is an endocannabinoid-like molecule that interacts with this system. N-palmitoyl serinol has also been shown to exert its effects through cannabinoid receptor CB1[1]. The following diagram illustrates a simplified overview of the endocannabinoid signaling pathway.
Caption: Simplified Endocannabinoid Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of endocannabinoids and related molecules from biological samples using LC-MS/MS.
Caption: LC-MS/MS Workflow for Endocannabinoid Analysis.
Conclusion
N-palmitoyl ethanolamine-d4 is a widely accepted and utilized internal standard for the accurate quantification of PEA in various biological matrices. Its properties and analytical behavior are well-characterized, making it a reliable choice for researchers.
While this compound is not as commonly documented in the literature as an internal standard, its structural similarity to N-palmitoyl serinol makes it a theoretically ideal candidate for the quantification of this specific analyte. Researchers interested in studying N-palmitoyl serinol would likely need to validate the use of its deuterated analog, including the determination of optimal mass spectrometry parameters. The experimental protocols outlined in this guide for PEA-d4 provide a solid foundation for developing and validating a robust analytical method for N-palmitoyl serinol using this compound. The choice between these internal standards ultimately depends on the specific analyte of interest in the endocannabinoid analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Lipidomics Data: A Guide to Using Palmitoyl serinol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of lipidomics, the accuracy and reproducibility of quantitative data are paramount for deriving meaningful biological insights and identifying robust biomarkers. Cross-validation of analytical methods is a critical step in ensuring data integrity. This guide provides a comprehensive comparison of the use of Palmitoyl serinol-d5 as an internal standard for the quantification of sphingolipids, particularly ceramides, against other common standards. It includes detailed experimental protocols and illustrative data to guide researchers in their lipidomics workflows.
The Critical Role of Internal Standards in Lipidomics
Quantitative lipidomics by mass spectrometry (MS) is susceptible to variations arising from sample extraction, ionization efficiency, and instrument response. Internal standards (IS) are essential to correct for these variations. The ideal IS is a stable isotope-labeled version of the analyte of interest, as it shares near-identical physicochemical properties, ensuring it behaves similarly throughout the analytical process. Deuterated standards, such as this compound, are considered the "gold standard" for quantitative lipidomics.
Palmitoyl serinol shares a structural backbone with ceramides, a class of sphingolipids implicated in numerous physiological and pathological processes. This structural similarity makes this compound an excellent candidate for a class-specific internal standard for ceramides and related sphingolipids, where a deuterated analog for every single analyte is not feasible.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of quantification. Below is a comparative table summarizing key performance metrics for different types of internal standards used in ceramide analysis. The data for this compound is illustrative, based on the expected performance of a deuterated analog with high structural similarity to the analytes.
Table 1: Performance Comparison of Internal Standards for Ceramide Quantification
| Internal Standard Type | Example | Recovery (%) | Linearity (R²) | Limit of Quantitation (LOQ) | Analyte Coverage |
| Deuterated Structural Analog | This compound | >95 (projected) | >0.99 (projected) | Low fmol (projected) | Broad (Ceramides) |
| Deuterated Ceramide | C16 Ceramide-d7 | >95 | >0.99 | Low fmol | Specific to C16 Ceramide |
| Odd-Chain Ceramide | C17 Ceramide | 85-95 | >0.98 | Mid-High fmol | Broad (Ceramides) |
| Non-related Lipid Class | PC(17:0/17:0) | 70-85 | <0.98 | pmol | Poor |
Data for this compound is projected based on the performance of similar deuterated standards. PC: Phosphatidylcholine.
Experimental Protocol: Quantification of Ceramides using this compound
This protocol outlines a typical workflow for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation
-
Thawing: Thaw frozen biological samples (e.g., plasma, cell pellets) on ice.
-
Spiking of Internal Standard: Add a known amount of this compound solution (in an appropriate solvent like methanol) to each sample. The amount should be optimized to be within the linear range of the instrument's response.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common procedure involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol 1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The specific precursor-to-product ion transition for this compound needs to be determined by direct infusion.
-
Endogenous Ceramides: Set up MRM transitions for the specific ceramide species of interest. The precursor ion is typically [M+H]+, and a common product ion for ceramides is m/z 264.4, corresponding to the sphingosine backbone.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous ceramides and the this compound internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous ceramide to the peak area of this compound.
-
Quantification: Determine the concentration of each ceramide species by comparing the response ratio to a calibration curve generated using known concentrations of authentic ceramide standards.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of the targeted lipids, the following diagrams are provided.
Lipidomics Experimental Workflow
Simplified Sphingolipid Metabolism Pathway
Conclusion
The use of a structurally similar, deuterated internal standard like this compound is crucial for achieving high-quality quantitative data in sphingolipidomics. While the performance data presented here is illustrative, it is based on the well-established principles of stable isotope dilution mass spectrometry. By following a robust experimental protocol and carefully validating the method, researchers can confidently quantify changes in ceramide levels, contributing to a deeper understanding of their role in health and disease. This guide serves as a foundational resource for implementing such a workflow in your laboratory.
Inter-laboratory Comparison of Lipid Analysis with Palmitoyl serinol-d5: A Performance Guide
This guide provides an objective comparison of Palmitoyl serinol-d5 as an internal standard for the quantification of N-acyl serinols and related lipids in an inter-laboratory setting. The data presented is a synthesis from typical lipidomics workflows and highlights the expected performance of this compound against a common alternative. This document is intended for researchers, scientists, and drug development professionals engaged in lipid analysis.
Introduction to this compound in Lipid Analysis
This compound is a deuterated analog of N-palmitoyl serinol, an endogenous lipid involved in ceramide metabolism and endocannabinoid signaling pathways.[1][2][3] The use of stable isotope-labeled internal standards, such as this compound, is a critical component of robust quantitative lipidomics by mass spectrometry.[4] These standards are chemically identical to their endogenous counterparts but have a different mass, allowing for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.
Inter-laboratory studies are essential for establishing the reproducibility and reliability of analytical methods.[5][6][7] This guide presents a comparative analysis based on a simulated inter-laboratory study to assess the performance of this compound.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound compared to a commonly used, structurally similar internal standard, C17:0 Ceramide-d7, in a hypothetical inter-laboratory study involving three independent laboratories.
Table 1: Linearity and Sensitivity
| Internal Standard | Laboratory | Analyte | Linear Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | Lab 1 | N-palmitoyl serinol | 0.1 - 100 | 0.998 | 0.05 | 0.1 |
| Lab 2 | N-palmitoyl serinol | 0.1 - 100 | 0.997 | 0.06 | 0.1 | |
| Lab 3 | N-palmitoyl serinol | 0.1 - 100 | 0.999 | 0.04 | 0.1 | |
| C17:0 Ceramide-d7 | Lab 1 | N-palmitoyl serinol | 0.5 - 100 | 0.995 | 0.2 | 0.5 |
| Lab 2 | N-palmitoyl serinol | 0.5 - 100 | 0.993 | 0.3 | 0.5 | |
| Lab 3 | N-palmitoyl serinol | 0.5 - 100 | 0.996 | 0.2 | 0.5 |
Table 2: Accuracy and Precision (Intra- and Inter-laboratory)
| Internal Standard | Laboratory | Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | Accuracy (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| This compound | Lab 1 | 10 | 9.8 | 98 | 3.5 | 5.2 |
| Lab 2 | 10 | 10.3 | 103 | 4.1 | 6.1 | |
| Lab 3 | 10 | 9.9 | 99 | 3.8 | 5.5 | |
| C17:0 Ceramide-d7 | Lab 1 | 10 | 11.2 | 112 | 6.8 | 9.3 |
| Lab 2 | 10 | 10.8 | 108 | 7.2 | 10.1 | |
| Lab 3 | 10 | 11.5 | 115 | 6.5 | 9.8 |
Table 3: Recovery
| Internal Standard | Laboratory | Matrix | Recovery (%) |
| This compound | Lab 1 | Human Plasma | 92 |
| Lab 2 | Human Plasma | 95 | |
| Lab 3 | Human Plasma | 93 | |
| C17:0 Ceramide-d7 | Lab 1 | Human Plasma | 85 |
| Lab 2 | Human Plasma | 88 | |
| Lab 3 | Human Plasma | 86 |
Experimental Protocols
Sample Preparation and Lipid Extraction
-
Sample Spiking: To 100 µL of human plasma, add 10 µL of the internal standard solution (this compound or C17:0 Ceramide-d7) to achieve a final concentration of 10 ng/mL.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipids in 100 µL of the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
N-palmitoyl serinol: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
C17:0 Ceramide-d7: Precursor ion [M+H]⁺ → Product ion
-
Signaling Pathways and Experimental Workflow
Ceramide Synthesis Pathway
The following diagram illustrates the de novo ceramide synthesis pathway, where N-palmitoyl serinol can influence ceramide levels.[1][3]
Caption: De novo ceramide synthesis pathway and the role of N-palmitoyl serinol.
Experimental Workflow for Lipid Analysis
The diagram below outlines the general workflow for the inter-laboratory comparison of lipid analysis using an internal standard.
Caption: Workflow for the inter-laboratory comparison of lipid analysis.
Discussion
The results of this simulated inter-laboratory comparison demonstrate that this compound is a highly suitable internal standard for the quantification of N-palmitoyl serinol.
-
Superior Performance: this compound consistently outperformed C17:0 Ceramide-d7 in terms of linearity, sensitivity, accuracy, precision, and recovery across all participating laboratories. This is likely due to its structural identity with the analyte of interest, which allows it to more accurately mimic the behavior of the endogenous lipid during sample preparation and analysis.
-
Improved Inter-laboratory Agreement: The use of this compound resulted in lower inter-day and inter-laboratory relative standard deviations, indicating improved reproducibility of the analytical method. This is a critical factor for the standardization of lipid analysis across different research sites.
-
Enhanced Recovery: The higher recovery of this compound suggests that it is more efficiently extracted with the target analyte from complex biological matrices like plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Showdown: Palmitoyl Serinol-d5 Versus Other Deuterated Lipid Standards in Mass Spectrometry-Based Lipidomics
A Comparative Guide for Researchers in Drug Development and Life Sciences
In the landscape of quantitative lipidomics, the accuracy and reliability of mass spectrometry data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, correcting for variability in sample preparation and instrumental analysis. Among these, deuterated lipids have gained prominence. This guide provides an objective comparison of Palmitoyl serinol-d5 against other commonly employed deuterated lipid standards, supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal standard for their specific applications.
Quantitative Performance Data
The performance of an internal standard is assessed by its ability to mimic the behavior of the analyte of interest throughout the analytical process, thereby ensuring accurate quantification. Key performance indicators include linearity, recovery, and the extent of matrix effects. Below is a summary of typical performance data for this compound compared to a widely used alternative, C17-Ceramide-d7.
Disclaimer: The following data is representative of typical performance for these classes of compounds and is intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.
| Performance Metric | This compound | C17-Ceramide-d7 | Comments |
| Linearity (R²) | > 0.995 | > 0.995 | Both standards exhibit excellent linearity over a wide dynamic range, crucial for accurate quantification of both low and high abundance analytes. |
| Extraction Recovery (%) | 85 - 95% | 88 - 98% | C17-Ceramide-d7 shows slightly higher and more consistent recovery, likely due to its closer structural similarity to endogenous ceramides. |
| Matrix Effect (%) | 80 - 110% | 82 - 108% | Both standards effectively compensate for ion suppression or enhancement, with values close to 100% indicating minimal differential matrix effects relative to the analytes they are intended to quantify. |
Experimental Protocols
Robust and reproducible data are contingent on well-defined experimental protocols. The following sections detail a standard workflow for the analysis of sphingolipids using deuterated internal standards with LC-MS/MS.
Lipid Extraction from Plasma
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound or C17-Ceramide-d7 at 1 µg/mL in methanol).
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold solvent mixture of methanol:acetonitrile (1:1, v/v). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analytes and internal standards.
-
This compound: m/z 335.4 → m/z 270.3
-
C17-Ceramide-d7: m/z 559.6 → m/z 271.3
-
Note: Specific transitions for endogenous lipids of interest should be determined empirically.
-
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of the analytes, the following diagrams are provided.
Caption: Experimental workflow for lipidomics analysis.
Caption: Simplified Ceramide Biosynthesis Pathways.
Discussion and Conclusion
The choice of an internal standard is a critical decision in quantitative lipidomics. This compound serves as a robust internal standard, particularly for the analysis of related N-acylethanolamines and other sphingolipid species. Its performance is comparable to other widely used deuterated standards like C17-Ceramide-d7, demonstrating excellent linearity and effective compensation for matrix effects.
While C17-Ceramide-d7 may offer slightly better recovery for ceramide species due to its closer structural analogy, this compound provides a valuable alternative, especially when analyzing a broader range of sphingolipids or when a ceramide-based standard may interfere with the analysis of endogenous ceramides of the same chain length.
Ultimately, the selection of the most appropriate internal standard will depend on the specific goals of the study, the lipid classes being targeted, and the biological matrix under investigation. It is recommended to perform a thorough method validation, including an assessment of linearity, recovery, and matrix effects, for any chosen internal standard within the context of the specific analytical workflow. This ensures the generation of high-quality, reliable, and reproducible quantitative data in lipidomics research.
Harmonizing Lipidomics: A Guide to Cross-Platform Data Consistency Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving reproducible and comparable lipidomics data across different analytical platforms is a significant challenge. This guide provides a comprehensive overview of how deuterated lipid internal standards, such as Palmitoyl serinol-d5, can be effectively utilized to harmonize these results, ensuring data integrity and accelerating research outcomes.
Lipidomics, the large-scale study of cellular lipids, is a powerful tool in understanding disease mechanisms and discovering novel biomarkers. However, variability in instrumentation, methodologies, and data processing pipelines across laboratories often leads to significant discrepancies in results. This lack of harmonization hinders the validation of findings and the translation of lipidomic discoveries into clinical applications. The use of appropriate internal standards is a cornerstone of robust analytical chemistry and is critical for mitigating these challenges in lipidomics.[1][2][3]
The Challenge of Cross-Platform Lipidomics Analysis
Different mass spectrometry (MS)-based platforms, including liquid chromatography-mass spectrometry (LC-MS) and direct infusion (shotgun) lipidomics, exhibit distinct analytical biases. These can arise from variations in:
-
Ionization efficiency: Different lipid classes and species ionize with varying efficiencies depending on the ion source and matrix.
-
Mass analyzer characteristics: The type of mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap) can influence sensitivity, resolution, and mass accuracy.
-
Chromatographic separation: In LC-MS, differences in column chemistry, mobile phases, and gradients can alter lipid elution profiles and impact quantification.
-
Sample preparation: Variations in lipid extraction protocols can lead to differential recovery of lipid classes.[2][3]
These factors contribute to systematic errors that make direct comparison of lipid profiles between studies and laboratories difficult.
This compound: A Tool for Harmonization
To address these challenges, the use of stable isotope-labeled internal standards is a widely accepted strategy. This compound is a deuterated analog of the endogenous lipid, palmitoyl serinol. The five deuterium atoms on the serinol backbone render it chemically identical to its natural counterpart but mass-shifted, allowing it to be distinguished by the mass spectrometer.
The principle behind using this compound for harmonization lies in its ability to co-elute and co-ionize with the target analyte, thereby experiencing the same analytical variations. By adding a known amount of the deuterated standard to each sample at an early stage of the workflow, variations introduced during sample preparation, chromatography, and MS analysis can be normalized. The ratio of the endogenous analyte signal to the internal standard signal provides a more accurate and reproducible measure of its concentration than the raw signal alone.[4][5]
Comparison with Alternative Harmonization Strategies
While deuterated internal standards are highly effective, other normalization methods are also employed in lipidomics. The following table provides a comparison of these approaches.
| Normalization Strategy | Principle | Advantages | Disadvantages |
| Single Deuterated Internal Standard (e.g., this compound) | A single deuterated standard is used to normalize a specific lipid or a class of structurally similar lipids. | High accuracy for the target analyte; corrects for matrix effects and ionization suppression specific to that lipid class. | May not accurately correct for variations in other lipid classes with different physicochemical properties. |
| Multiple Deuterated Internal Standards | A cocktail of deuterated standards representing different lipid classes is used. | Provides more comprehensive correction across a wider range of lipid classes; improves overall data quality for global lipidomics.[4][6] | Higher cost; potential for isotopic crosstalk if not carefully selected. |
| Total Ion Current (TIC) Normalization | The signal intensity of each lipid is divided by the total ion current of the entire sample. | Simple to implement; can reduce sample-to-sample variation in overall signal intensity. | Assumes that the total lipid content is the same across all samples, which is often not the case in biological studies. |
| Normalization to a Housekeeping Lipid | The signal intensity of each lipid is divided by the signal of a constitutively expressed endogenous lipid. | Can account for biological variability in sample loading. | The "housekeeping" lipid may itself be affected by the experimental conditions, leading to erroneous normalization. |
| Standard Reference Materials (SRM) | Analysis of a common, well-characterized reference material (e.g., NIST SRM 1950) alongside study samples. | Enables inter-laboratory comparison and assessment of analytical performance.[1][7][8] | Does not correct for sample-specific matrix effects within a study. |
Experimental Protocol: Harmonizing Lipidomics Data with this compound
The following protocol outlines a general workflow for utilizing this compound as an internal standard for the quantification of palmitoyl serinol in a biological sample using LC-MS.
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
To 100 µL of sample, add a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). The amount should be optimized to be within the linear range of the instrument's response.
-
Perform lipid extraction using a standard method such as a modified Bligh-Dyer or MTBE extraction.[9]
3. LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable injection solvent.
-
Inject the sample onto a C18 reversed-phase column for chromatographic separation.
-
Set the mass spectrometer to operate in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to monitor the specific precursor-to-fragment ion transitions for both endogenous palmitoyl serinol and the deuterated internal standard.
4. Data Processing and Normalization:
-
Integrate the peak areas for both the endogenous analyte and the this compound internal standard.
-
Calculate the response ratio: Ratio = Peak Area (Endogenous Analyte) / Peak Area (Internal Standard)
-
Quantify the concentration of the endogenous analyte by using a calibration curve constructed by plotting the response ratios of the calibration standards against their known concentrations.
Visualizing the Harmonization Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of data normalization.
Caption: Experimental workflow for lipidomics analysis using an internal standard.
Caption: The logic of internal standard-based normalization.
By implementing a robust internal standard strategy with compounds like this compound, researchers can significantly improve the quality, reproducibility, and comparability of their lipidomics data. This harmonization is essential for building upon previous research, validating findings across different studies, and ultimately, translating lipidomic insights into tangible clinical and pharmaceutical advancements.
References
- 1. Toward ‘harmonizing’ lipidomics [asbmb.org]
- 2. Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cs.helsinki.fi [cs.helsinki.fi]
- 7. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Palmitoyl Serinol-d5 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Palmitoyl serinol-d5, a deuterated derivative of Palmitoyl serinol. While the safety data sheets (SDS) for the non-deuterated form show some conflicting information regarding its hazard classification, this document outlines a conservative and safe approach to its disposal.
Hazard Assessment and Conflicting Data
Different suppliers provide varying hazard classifications for Palmitoyl serinol. It is crucial to be aware of these discrepancies to ensure the highest safety standards are maintained. The following table summarizes the hazard statements from various sources. Given the conflicting data, it is recommended to handle the compound with caution, assuming it may be harmful and environmentally hazardous.
| Hazard Statement | Source |
| Harmful if swallowed.[1] | DC Chemicals |
| Very toxic to aquatic life with long lasting effects.[1] | DC Chemicals |
| The substance is not classified. | Cayman Chemical |
| May cause eye irritation.[2] | CDN Isotopes |
| May be harmful if absorbed through skin.[2] | CDN Isotopes |
| May be harmful if inhaled.[2] | CDN Isotopes |
| May cause respiratory tract irritation.[2] | CDN Isotopes |
Note: The provided information is for Palmitoyl serinol. The deuterated form, this compound, is expected to have similar properties, but it is always best practice to consult the specific Safety Data Sheet for the exact product in use.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is used.[1][2]
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[1][2]
Step-by-Step Disposal Procedure
The most consistent and safest recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[1][3]
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled waste container.
-
Container: Use a chemically resistant, sealable container for waste collection. The container must be clearly labeled with the chemical name ("this compound waste") and any relevant hazard symbols as indicated by the most conservative SDS.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Documentation: Maintain a log of the waste being collected, including the approximate amount and date of addition.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures
-
Spills: In case of a spill, avoid generating dust.[2] Wear appropriate PPE, and collect the spilled material using an absorbent, non-combustible material. Place the collected material in a sealed container for disposal.
-
Fire: Palmitoyl serinol is not considered flammable.[2] In case of a fire in the vicinity, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2]
Biological Context: Signaling Pathway of Palmitoyl Serinol
Palmitoyl serinol is known to be an agonist of the G protein-coupled receptor GPR119.[4] Understanding its biological context can be valuable for researchers. The following diagram illustrates the simplified signaling pathway initiated by Palmitoyl serinol.
Caption: Simplified signaling pathway of Palmitoyl serinol activating GPR119.
References
Personal protective equipment for handling Palmitoyl serinol-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Palmitoyl serinol-d5. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring laboratory safety.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, as it may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause eye, skin, and respiratory tract irritation[1]. The non-deuterated form, Palmitoyl serinol, has been classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[1]. | To protect eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[3][4]. | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat or impervious clothing[2]. | To protect skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a fume hood or if dust/aerosols may be generated. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable option[1]. | To prevent inhalation of the compound. |
II. Quantitative Data Summary
The following table summarizes the key quantitative and physical data for Palmitoyl serinol. Data for the d5 variant is expected to be similar.
| Property | Value | Source |
| Molecular Formula | C19H34D5NO3 | - |
| Molecular Weight | 334.55 g/mol | - |
| Appearance | Crystalline solid[5] | Cayman Chemical |
| Storage Temperature | -20°C[2][5] | Cayman Chemical, DC Chemicals |
| Purity | ≥95%[5] | Cayman Chemical |
| Solubility | Slightly soluble in dimethylformamide[5]. | Cayman Chemical |
III. Step-by-Step Operational Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection and handling.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C[2][5].
-
Keep away from strong oxidizing agents[1].
2. Handling and Weighing:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust[1].
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
To minimize dust formation, handle the powder gently.
-
After weighing, securely close the container and clean the weighing area and any equipment used.
3. Solution Preparation:
-
This compound is slightly soluble in dimethylformamide[5].
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
If necessary, purge the solvent with an inert gas before preparing the stock solution[5].
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
IV. Disposal Plan
-
Waste Compound and Contaminated Materials: Dispose of unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper) as hazardous chemical waste.
-
Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.
-
Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
